Fenarimol

Catalog No.
S527853
CAS No.
60168-88-9
M.F
C17H12Cl2N2O
M. Wt
331.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenarimol

CAS Number

60168-88-9

Product Name

Fenarimol

IUPAC Name

(2-chlorophenyl)-(4-chlorophenyl)-pyrimidin-5-ylmethanol

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

InChI

InChI=1S/C17H12Cl2N2O/c18-14-7-5-12(6-8-14)17(22,13-9-20-11-21-10-13)15-3-1-2-4-16(15)19/h1-11,22H

InChI Key

NHOWDZOIZKMVAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl

solubility

Soluble in DMSO

Synonyms

alpha-(2-chlorophenyl)-alpha-(4-chlorophenyl)-5-pyrimidinemethanol, fenarimol, Rubigan 12 RC, Rubigan-4

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl

The exact mass of the compound Fenarimol is 330.0327 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Structural Insights

Author: Smolecule Technical Support Team. Date: February 2026

Fenarimol directly inhibits the activity of CYP51. This enzyme is evolutionarily conserved and essential for the production of bulk sterols in eukaryotes [1] [2]. Its function is critical for maintaining membrane integrity and producing signaling molecules.

  • Functional Impact: By inhibiting CYP51, this compound causes a shortage of critical end-sterols and leads to the accumulation of 14α-methylsterols (like obtusifoliol) within the cell [3] [4]. This disrupts membrane fluidity and function, ultimately causing cell lysis and death. In parasites like Trypanosoma cruzi, this leads to severe cellular defects [1].
  • Structural Binding Mode: Research on this compound-derived drug candidates complexed with T. cruzi CYP51 reveals that these molecules fit precisely into the enzyme's substrate-binding cavity [1]. The pyrimidine (or pyridine) nitrogen atom coordinates with the heme iron in the enzyme's active site, which is central to its inhibitory action. The molecule is further stabilized by hydrophobic interactions with surrounding amino acid residues [4] [1].

The following diagram illustrates the sterol biosynthesis pathway and the point of inhibition by this compound.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Obtusifoliol Obtusifoliol Lanosterol->Obtusifoliol In Plants     CYP51Reaction CYP51 Reaction (14α-Demethylation) Lanosterol->CYP51Reaction In Fungi/Protozoa Obtusifoliol->CYP51Reaction DemethylatedSterol Demethylated Sterol (e.g., FF-MAS) CYP51Reaction->DemethylatedSterol EssentialSterols Essential Sterols (Ergosterol, Sitosterol) DemethylatedSterol->EssentialSterols FenarimolInhibition This compound Inhibition FenarimolInhibition->CYP51Reaction

Structure-Activity Relationships (SAR) and Compound Optimization

Recent studies have systematically evaluated this compound analogues to establish Structure-Activity Relationships (SAR) and optimize their drug properties [5] [6]. A key finding is the strong influence of physicochemical properties on efficacy.

  • In Vitro Potency: A 2025 study screened 185 this compound analogues against Madurella mycetomatis. Of these, 22 compounds showed potent in vitro activity with MIC₅₀ values below 9 µM. The most potent analogues, compounds 9 and 12, had a remarkable MIC₅₀ of 0.25 µM [5] [6].
  • Correlation with Physicochemical Properties: Analysis revealed that more potent in vitro inhibitors tended to have a lower molecular weight (<400 Da), higher lipophilicity (logD >2.5), and fewer rotational bonds (<5) [5]. This suggests a more rigid and compact structure is favorable for target binding.
  • In Vivo Efficacy and the LogD Trend: For in vivo activity in a larval model, the trend for lipophilicity reversed. Analogues with a predicted logD <2.5 were significantly more effective at prolonging survival [5] [6]. This highlights the need to balance target potency with favorable absorption and distribution properties.

The table below summarizes the structural features and their impact on activity.

Structural Feature / Property Impact on Activity & Optimization Insight
Pyrimidine/Pyridine Core Essential for heme iron coordination in the CYP51 active site. Replacing the pyrimidine with a pyridine ring maintained potency and improved drug-like properties [1].
Aryl Rings (Biphenyl-like) Optimal lipophilic balance and specific substituents (e.g., 4-chlorophenyl, 4-trifluoromethylphenyl) enhance binding via hydrophobic interactions within the enzyme cavity [5] [1].
Central Linker (e.g., -CH(OH)-) The chirality and nature of the central carbon linker are critical. The (S)-enantiomer of derivative UDO was identified as the most active [1].
Lipophilicity (logD) A calculated logD <2.5 is strongly correlated with better in vivo efficacy, likely due to improved solubility and distribution [5] [6].
Molecular Weight & Rotational Bonds Lower molecular weight (<400 Da) and fewer rotational bonds (<5) correlate with superior in vitro potency, suggesting a preference for rigid, less flexible molecules [5].

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments used to characterize this compound analogues in the cited research.

In Vitro Determination of Anti-Fungal/Anti-Parasitic Activity

This protocol is used to determine the Minimum Inhibitory Concentration (MIC₅₀) of compounds [5] [6].

  • Compound Preparation: Prepare stock solutions of this compound analogues in DMSO. Dilute in the appropriate culture medium to create a concentration range (e.g., from 100 µM to 0.1 µM).
  • Inoculum Preparation: Harvest fungal (M. mycetomatis) or parasitic cells (e.g., Leishmania promastigotes) and standardize the inoculum density.
  • Incubation: Incubate the cells with the compound dilutions in multi-well plates. Include controls (untreated cells and a reference drug).
  • Viability Assessment: After a set period (e.g., 72-120 hours), measure metabolic activity using a resazurin assay or count viable parasites.
  • Data Analysis: Calculate the percentage of growth inhibition relative to the control and determine the MIC₅₀ value (concentration that inhibits 50% of growth).
In Vivo Efficacy Testing in a Galleria mellonella Model

This model is used to pre-clinically evaluate treatment efficacy against mycetoma [5] [6].

  • Infection: Inject M. mycetomatis conidia into the last pro-leg of G. mellonella larvae.
  • Treatment: At 2 hours post-infection, administer the candidate this compound analogue (e.g., at 20 µM) into the hemocoel. Include control groups (untreated infected larvae, and uninfected larvae).
  • Monitoring & Endpoint: Incubate larvae and monitor survival daily over 10 days. The primary endpoint is the statistical significance of prolonged larval survival in the treatment group compared to the infected, untreated control (analyzed by log-rank test).
Sterol Biosynthesis Inhibition Assay

This biochemical assay confirms the compound's mechanism is through sterol pathway disruption [4].

  • Treatment: Incurate parasites (e.g., Leishmania promastigotes) with the IC₅₀ concentration of the this compound analogue for 24-48 hours.
  • Lipid Extraction: Harvest cells and perform a total lipid extraction using a chloroform-methanol mixture.
  • Analysis: Analyze the sterol profile by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Interpretation: A successful CYP51 inhibitor will show an accumulation of 14α-methylsterols (like obtusifoliol) and a depletion of end-sterols (like ergosterol) in the treated sample compared to the control.

Therapeutic Candidate Derivatives

This compound itself is an agricultural fungicide, but its structure has served as a valuable starting point for developing human therapeutics for parasitic diseases [7] [1].

  • EPL-BS1246 (UDO) for Chagas Disease: This this compound derivative, a pyridine-based compound, is a highly promising candidate against Trypanosoma cruzi. It is a potent and selective inhibitor of T. cruzi CYP51 and has shown high efficacy in both cellular and stringent mouse models of Chagas disease [1].
  • Anti-Leishmanial Activity: this compound has demonstrated direct activity against Leishmania species. It inhibits the parasite's sterol biosynthesis, leading to ultrastructural changes and ameliorating lesions caused by L. major in mice [4].

References

Comprehensive Technical Review: Fenarimol as an Aromatase Inhibitor - Mechanisms, Potency, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fenarimol and Aromatase Inhibition

This compound (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidine-methanol) is an organic chlorinated fungicide widely employed in agricultural settings for the production of fruit, vegetables, and ornamental plants. Originally developed for its antifungal properties, this compound acts systemically by inhibiting ergosterol biosynthesis in fungi through blockade of sterol C-14 demethylation. However, research over several decades has revealed that this compound exhibits significant endocrine-disrupting properties in mammalian systems, particularly through its inhibition of the aromatase enzyme (CYP19) [1]. Aromatase represents a crucial enzymatic target in endocrine physiology and toxicology as it catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) – the rate-limiting step in estrogen biosynthesis [2]. The capacity of this compound to disrupt this pivotal steroidogenic pathway has generated substantial research interest both from toxicological and therapeutic perspectives.

The discovery of this compound's aromatase inhibitory activity emerged unexpectedly from observations of infertility in male rats exposed to high levels of this agricultural fungicide. Subsequent investigation determined that this effect was attributable to inhibition of aromatase activity within the central nervous system during the critical neonatal period [3]. This seminal finding not only highlighted this compound's endocrine-disrupting potential but also catalyzed the development of a novel class of nonsteroidal aromatase inhibitors, with this compound serving as the structural prototype for more potent therapeutic agents [3]. The dual identity of this compound – as both an agricultural fungicide and an endocrine disruptor – makes it a compound of significant interest to researchers in toxicology, endocrinology, and drug discovery.

Mechanisms of Action - Multi-Modal Endocrine Disruption

This compound exhibits a complex profile of endocrine interactions that extends beyond aromatase inhibition, encompassing multiple mechanisms that may potentially counteract or potentiate each other in vivo. Understanding these interconnected pathways is essential for comprehensive assessment of its endocrine-disrupting properties.

Table: Multi-Modal Endocrine Disruption Mechanisms of this compound

Mechanism Experimental Evidence Biological Consequence
Aromatase inhibition Dose-dependent inhibition in human placental microsomes (IC50 = 10 μM) [4] Reduced conversion of androgens to estrogens
Estrogen receptor agonism Stimulation of MCF-7 cell proliferation at 3-25 μM [1] Estrogen-like effects in estrogen-sensitive tissues
Androgen receptor antagonism Reduced weights of androgen-sensitive organs in Hershberger assay [5] Antiandrogenic effects in male reproductive system
Steroidogenesis disruption Inhibition of multiple CYP450 isoforms involved in steroid biosynthesis [1] Altered synthesis of various steroid hormones
Ah-receptor antagonism Antagonism observed in human hepatoma TV101L cell line [1] Potential disruption of xenobiotic metabolism

The primary endocrine mechanism of this compound involves direct inhibition of aromatase (CYP19), a member of the cytochrome P450 superfamily responsible for the aromatization of androgens to estrogens. This compound coordinates with the heme iron group within the aromatase catalytic site, disrupting the enzyme's ability to perform the three consecutive hydroxylation reactions required for aromatization [2]. This mechanism parallels that of pharmaceutical aromatase inhibitors used in breast cancer therapy, though this compound's potency is considerably lower than specifically developed therapeutic agents.

Simultaneously, this compound demonstrates estrogen receptor agonism and androgen receptor antagonism, creating a complex endocrine disruption profile. In vitro, this compound induces proliferation of MCF-7 human breast cancer cells (an estrogen-sensitive cell line), with a maximum response corresponding to 66% of the maximum 17β-estradiol response at 25 μM concentration [1]. This estrogenic response is completely blocked by the pure anti-estrogen ICI 182,780, confirming ER-mediated mechanisms. Conversely, in vivo studies demonstrate that this compound causes marked reductions in weights of androgen-dependent tissues including ventral prostate, seminal vesicles, and levator ani/bulbocavernosus muscles in castrated testosterone-treated male rats – a hallmark of antiandrogenic activity [5]. These multi-modal activities make this compound a particularly interesting compound for studying complex endocrine interactions.

Fenarimol_Mechanisms cluster_targets Molecular Targets cluster_effects Biological Effects cluster_outcomes In Vivo Outcomes This compound This compound Aromatase Aromatase This compound->Aromatase Inhibits ER Estrogen Receptor This compound->ER Activates AR Androgen Receptor This compound->AR Antagonizes CYP450 Other CYP450 Enzymes This compound->CYP450 Inhibits Multiple Estrogen_Reduction Reduced Estrogen Synthesis Aromatase->Estrogen_Reduction Estrogen_Mimicry Estrogen-like Effects ER->Estrogen_Mimicry Androgen_Block Blocked Androgen Signaling AR->Androgen_Block Steroid_Disruption Altered Steroidogenesis CYP450->Steroid_Disruption Male_Infertility Male_Infertility Estrogen_Reduction->Male_Infertility Mammary_Tumor Mammary Tumor Regression Estrogen_Reduction->Mammary_Tumor Organ_Weights Reduced Androgen Organ Weights Androgen_Block->Organ_Weights Gene_Expression Altered Gene Expression Steroid_Disruption->Gene_Expression

Visualization of this compound's Multi-Modal Mechanisms of Endocrine Disruption

Quantitative Analysis of Aromatase Inhibition Potency

The aromatase inhibitory activity of this compound has been quantitatively characterized across multiple experimental systems, revealing concentration-dependent effects with varying potency depending on the specific assay conditions and model systems employed. The tabulated data below provides a comprehensive overview of this compound's inhibition parameters across key experimental platforms.

Table: this compound Aromatase Inhibition Potency Across Experimental Systems

Experimental System IC50 Value Assay Method Key Findings Reference
Human placental microsomes 10 μM (3)HO method from testosterone Statistically significant inhibition; weaker than prochloraz (IC50 = 0.04 μM) [4]
JEG-3 cell line 2 μM Aromatase activity measurement Slightly greater potency than in microsomal systems [4]
MCF-7 cell proliferation with testosterone 0.8-3 μM Inhibition of testosterone-induced proliferation Aromatase inhibition dominant over ER agonism at these concentrations [1]
MCF-7 cell proliferation (estrogenic effect) 3-25 μM Direct stimulation of proliferation Maximum response: 66% of 17β-estradiol at 25 μM [1]
Rat ovarian microsomes 4.1 μM In vitro aromatase activity Led to discovery of this compound-induced infertility in male rats [3]

The concentration-dependent duality of this compound's action is particularly noteworthy. In MCF-7 cells, which express both aromatase and estrogen receptors, this compound demonstrates a biphasic effect profile. At lower concentrations (0.8-3 μM), this compound primarily acts as an aromatase inhibitor, effectively suppressing the estrogenic response induced by testosterone (which requires conversion to estradiol via aromatase) [1]. In contrast, at higher concentrations (3-25 μM), the compound exhibits direct estrogen receptor agonism, stimulating cell proliferation in the absence of testosterone. This concentration-dependent duality underscores the complex nature of this compound's endocrine interactions and highlights the importance of dose considerations when interpreting its biological effects.

Comparative analysis reveals that this compound exhibits moderate potency relative to other pesticidal aromatase inhibitors. Among fungicides tested, this compound (IC50 = 10 μM) demonstrated significantly weaker activity than prochloraz (IC50 = 0.04 μM) and imazalil (IC50 = 0.34 μM), but greater potency than triadimenol (IC50 = 21 μM) and triadimefon (IC50 = 32 μM) [4]. This intermediate potency profile, combined with its multi-modal mechanisms, makes this compound a valuable comparative compound for structure-activity relationship studies of endocrine-disrupting chemicals. The differential potency observed between experimental systems (e.g., 2 μM in JEG-3 cells vs. 10 μM in placental microsomes) highlights the influence of cellular context on this compound's activity, possibly reflecting differences in metabolic capacity, membrane permeability, or the presence of competing pathways.

In Vivo Evidence and Endocrine Effects

The aromatase inhibitory activity of this compound observed in vitro translates to functionally significant endocrine disruption in whole-animal models, with particularly profound effects on reproductive development and function. The evidence from in vivo studies provides crucial context for understanding the potential health implications of this compound exposure.

In male rats, this compound exposure during the critical neonatal period results in permanent infertility attributable to inhibition of aromatase activity within the central nervous system [6]. This finding was particularly significant as it demonstrated that the fungicide could cross the blood-brain barrier and disrupt neuroendocrine pathways essential for sexual development. The specific mechanism involves suppression of estrogen biosynthesis in the brain during a critical developmental window, disrupting the normal organizational effects of estrogen on male reproductive neuroendocrine circuitry. This discovery ultimately led to the development of novel classes of nonsteroidal aromatase inhibitors for research and therapeutic applications [3].

In adult animal studies, this compound demonstrates antiandrogenic effects in short-term in vivo assays. When administered orally to castrated testosterone-treated male rats in a Hershberger assay, this compound caused markedly reduced weights of ventral prostate, seminal vesicles, musculus levator ani/bulbocavernosus, and bulbourethral glands [5]. These effects qualitatively resembled those of the antiandrogenic drug flutamide (used as a positive control), though differential effects on gene expression were observed. This compound caused a pronounced decrease in prostate binding protein C3 (PBP C3), ornithine decarboxylase (ODC), and insulin-like-growth factor 1 (IGF-1) mRNA levels in ventral prostates, whereas flutamide caused down-regulation of PBP C3 mRNA but up-regulation of TRPM-2 mRNA levels [5]. These findings suggest that while this compound acts as an antiandrogen in vivo, its precise molecular mechanisms may differ from classical androgen receptor antagonists.

Detailed Experimental Protocols and Methodologies

Robust evaluation of this compound's aromatase inhibitory activity employs several well-established experimental approaches, each with distinct methodologies and applications. The following protocols represent key assays used in the literature to characterize this compound's effects on aromatase and related endocrine pathways.

Human Placental Microsomal Aromatase Assay

The human placental microsome assay represents a classical approach for evaluating direct effects on aromatase activity, utilizing the conversion of radiolabeled androstenedione to estrone as the primary endpoint [4]. The protocol involves the following steps:

  • Microsome Preparation: Human term placental tissue is homogenized in phosphate buffer (0.1 M, pH 7.4) containing sucrose (0.25 M). The homogenate is centrifuged at 10,000 × g for 20 minutes, followed by ultracentrifugation of the supernatant at 105,000 × g for 60 minutes. The resulting microsomal pellet is resuspended in buffer and stored at -80°C until use.
  • Reaction Conditions: Incubation mixtures contain microsomal protein (100-200 μg), NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 IU glucose-6-phosphate dehydrogenase), and varying concentrations of this compound (typically 0.1-100 μM) in a total volume of 1 mL. Reactions are initiated by addition of [1β-(3)H]androstenedione (100 nM) and incubated at 37°C for 30-60 minutes.
  • Activity Measurement: Reactions are terminated by adding 10% trichloroacetic acid. The (3)H2O released during aromatization is separated by chloroform extraction and charcoal adsorption, followed by liquid scintillation counting of the aqueous phase.
  • Data Analysis: IC50 values are determined from dose-response curves of percentage inhibition versus log concentration of this compound, typically using non-linear regression analysis.

This method yielded an IC50 value of 10 μM for this compound in human placental microsomes, establishing its potency as a moderate aromatase inhibitor compared to other pesticidal compounds [4].

MCF-7 Cell Proliferation Assay (Aromatase Inhibition)

The MCF-7 cell proliferation assay provides a functional cellular system for evaluating both aromatase inhibitory and estrogenic activities simultaneously, leveraging the endogenous expression of both aromatase and estrogen receptors in this human breast cancer cell line [1]. The protocol involves:

  • Cell Culture: MCF-7 cells are maintained in phenol red-free DMEM/F12 medium supplemented with 5% charcoal-dextran stripped fetal bovine serum under standard conditions (37°C, 5% CO2).
  • Experimental Setup: For aromatase inhibition assessment, cells are seeded in 24-well plates (10,000 cells/well) and treated with testosterone (1 nM) as an aromatase substrate plus varying concentrations of this compound (0.1-25 μM) for 6-8 days. Testosterone is converted to 17β-estradiol by endogenous aromatase activity, subsequently stimulating cell proliferation.
  • Estrogenic Activity Assessment: Parallel cultures receive this compound alone (without testosterone) to evaluate direct estrogen receptor-mediated proliferation.
  • Proliferation Measurement: Cell proliferation is quantified using crystal violet staining, MTT assay, or direct cell counting. The specificity of estrogen receptor-mediated effects is confirmed by co-incubation with the pure anti-estrogen ICI 182,780 (0.1 μM).
  • Data Interpretation: Aromatase inhibition is indicated by reduced proliferation in testosterone-treated cultures, while estrogenic activity is indicated by increased proliferation in cultures without testosterone.

This assay revealed the concentration-dependent duality of this compound's action, with aromatase inhibition predominant at lower concentrations (0.8-3 μM) and estrogenic effects manifesting at higher concentrations (3-25 μM) [1].

Experimental_Workflow cluster_assays Key Experimental Assays for this compound Aromatase Inhibition cluster_prep Sample Preparation cluster_treatment Treatment Conditions Microsomal Human Placental Microsomal Assay Micro_Prep Microsome Isolation (105,000 × g, 60 min) Microsomal->Micro_Prep MCF7 MCF-7 Cell Proliferation Assay Cell_Culture Cell Culture (Phenol red-free media) MCF7->Cell_Culture JEG3 JEG-3 Cell Aromatase Assay JEG3->Cell_Culture InVivo In Vivo Hershberger Assay Animal_Prep Animal Dosing (Oral administration) InVivo->Animal_Prep Fenarimol_Dose This compound Concentration Range (0.1 μM - 100 μM) Micro_Prep->Fenarimol_Dose Cell_Culture->Fenarimol_Dose Animal_Prep->Fenarimol_Dose Substrate Androgen Substrate (Androstenedione/Testosterone) Fenarimol_Dose->Substrate Controls Positive/Negative Controls Substrate->Controls Activity Enzyme Activity (³H₂O release) Controls->Activity Proliferation Cell Proliferation (MTT/Crystal violet) Controls->Proliferation Gene_Exp Gene Expression (Real-time RT-PCR) Controls->Gene_Exp Organ_Weights Organ Weights Controls->Organ_Weights subcluster subcluster cluster_measurement cluster_measurement

Experimental Workflow for Assessing this compound Aromatase Inhibition

In Vivo Hershberger Assay for Antiandrogenic Activity

The Hershberger assay provides an in vivo platform for detecting antiandrogenic effects, which may result from aromatase inhibition and/or direct androgen receptor antagonism [5]. The standardized protocol includes:

  • Animals and Dosing: Immature male rats (approximately 3 weeks old) are surgically castrated under anesthesia. After 7 days of recovery, animals are treated daily for 10 days with testosterone propionate (0.4 mg/kg/day, subcutaneously) to stimulate androgen-dependent tissues. Test groups concurrently receive this compound (oral gavage, typically 50-200 mg/kg/day) or vehicle control.
  • Tissue Collection and Analysis: Animals are euthanized 24 hours after the final dose, and androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani/bulbocavernosus muscle, Cowper's glands, glans penis) are carefully dissected and weighed.
  • Molecular Endpoints: Additional analyses may include histopathological examination, serum hormone measurements (testosterone, LH, T4), and gene expression profiling in target tissues using real-time RT-PCR for androgen-responsive genes (e.g., prostate binding protein C3, ornithine decarboxylase).
  • Data Interpretation: Statistically significant reductions in weights of androgen-dependent tissues (relative to testosterone-treated controls) indicate antiandrogenic activity.

This assay demonstrated that this compound causes marked reductions in weights of androgen-dependent tissues, with qualitative similarities to the antiandrogenic drug flutamide [5].

Research Applications and Significance

The aromatase inhibitory properties of this compound have significance extending beyond toxicological assessment, with applications in both agricultural science and biomedical research. Understanding these broader implications enhances the compound's utility as a research tool and informs risk-benefit evaluations.

In agricultural toxicology, this compound serves as a reference compound for assessing the endocrine-disrupting potential of pesticidal agents. Its well-characterized multi-modal endocrine activity makes it particularly valuable for evaluating complex mixture effects and developing testing strategies for endocrine disruption screening. The differential effects of this compound on various cytochrome P450 isoforms [1] also make it a useful tool for studying metabolic interactions in species relevant to agricultural ecosystems. Additionally, research has explored the potential application of this compound as a tool for manipulating ecdysteroid biosynthesis in plants [7], demonstrating its utility beyond mammalian systems.

In biomedical research, this compound's most significant contribution has been as a structural template for the development of novel therapeutic agents. The discovery that this compound-induced infertility in male rats resulted from central nervous system aromatase inhibition [6] stimulated the development of structurally optimized analogues with improved potency and selectivity. This work ultimately led to the indenopyrimidine class of nonsteroidal aromatase inhibitors, which showed promise for the treatment of estrogen-dependent diseases including breast cancer [3]. Although this compound itself was not developed as a pharmaceutical, its structural architecture provided valuable insights for medicinal chemistry optimization programs.

From a regulatory perspective, this compound represents an important case study in the assessment of endocrine-disrupting chemicals with multiple mechanisms of action. The complex interplay between its aromatase inhibitory, estrogenic, and antiandrogenic activities highlights the challenges in predicting in vivo effects based solely on in vitro profiling data [1] [5]. This mechanistic complexity underscores the need for integrated testing approaches that evaluate multiple endocrine pathways simultaneously when assessing potential endocrine disruptors. This compound's well-documented effects across assay systems and species make it a valuable benchmark compound for validating new testing methodologies and computational models for endocrine disruption prediction.

Conclusion and Future Research Directions

This compound represents a chemically interesting and toxicologically significant aromatase inhibitor with multi-modal endocrine-disrupting properties. The compound exhibits moderate potency in direct aromatase inhibition assays (IC50 = 2-10 μM across systems), with additional activities as an estrogen receptor agonist and androgen receptor antagonist that create a complex endocrine disruption profile. The concentration-dependent duality of its action – with aromatase inhibition predominant at lower concentrations and estrogenic effects manifesting at higher concentrations – presents both challenges and opportunities for research applications.

Significant gaps remain in our understanding of this compound's endocrine effects, particularly regarding dose-response relationships at environmentally relevant exposure levels and potential species-specific differences in sensitivity. Future research should prioritize the development of computational models that can integrate fenariml's multi-modal mechanisms to predict in vivo effects across exposure scenarios. Additionally, further exploration of structure-activity relationships within the pyrimidine methanol chemical class may yield new compounds with optimized selectivity profiles for research or therapeutic applications. From a toxicological perspective, studies examining the effects of chronic low-dose exposure on developing organisms would provide valuable insights into potential human health risks.

References

Mechanism of Action: Fungal vs. Plant Systems

Author: Smolecule Technical Support Team. Date: February 2026

Fenarimol primarily acts by inhibiting cytochrome P450 enzymes involved in sterol biosynthesis, though its specific targets differ between fungi and plants.

In Fungi: Inhibition of Ergosterol Biosynthesis

In fungi, this compound is a known inhibitor of ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Its main target is lanosterol 14α-demethylase (CYP51), a key cytochrome P450 enzyme in the ergosterol pathway [1] [2]. This inhibition disrupts membrane structure and function.

In Plants: Inhibition of Brassinosteroid Biosynthesis

Research indicates this compound also inhibits brassinosteroid (BR) biosynthesis in plants. It specifically targets the side-chain hydroxylation steps catalyzed by cytochrome P450 enzymes like CYP90B1, CYP90C1, and CYP90D1, which convert campestanol to teasterone [3] [4]. This inhibition leads to characteristic BR-deficient phenotypes, such as dwarfism and de-etiolation in dark-grown Arabidopsis seedlings, which can be rescued by brassinolide [3] [4]. This compound binds to CYP90D1 with high affinity, showing a typical type II binding spectrum and a Kd of approximately 0.79 μM [3] [4].

The diagram below illustrates the key inhibition points of this compound in the plant brassinosteroid biosynthesis pathway.

G Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol CYP90B1 (DWF4) Teasterone Teasterone Campestanol->Teasterone CYP90B1/CYP90C1/CYP90D1 Castasterone Castasterone Teasterone->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide CYP85A1/CYP85A2 Inhibition by this compound Inhibition by this compound Inhibition by this compound->Campestanol Inhibition by this compound->Teasterone

Drug Repurposing and Structure-Activity Relationships

Recent research explores repurposing this compound analogues for treating neglected tropical diseases like mycetoma, caused by the fungus Madurella mycetomatis [1] [5].

  • Key Finding: A 2025 study evaluated 185 this compound analogues, identifying 22 with potent in vitro activity (MIC₅₀ < 9 μM) [1] [5]. The most potent analogues, 9 and 12, had MIC₅₀ values of 0.25 μM [1] [5].
  • Structure-Activity Relationship (SAR): Potency is linked to physicochemical properties. Analogues with lower molecular weight (<400 Da), lower lipophilicity (logD <2.5), and fewer rotational bonds (<5) showed better in vitro and in vivo efficacy [1] [5].
  • In Vivo Efficacy: Six analogues significantly prolonged survival in a Galleria mellonella larval model, with improved in vivo performance correlated with logD values below 2.5 [5].

The experimental workflow for this type of drug discovery campaign is summarized below.

G a Compound Library (185 this compound Analogues) b In Vitro Screening (M. mycetomatis) a->b c Potency Assessment (IC50/MIC50) b->c d In Vivo Efficacy (G. mellonella Model) c->d e SAR & Property Analysis d->e

Summary of Key Quantitative Data

The table below summarizes core experimental data from the cited studies.

Parameter Value / Finding Context / Model Source
IC₅₀ (BR Biosynthesis) 1.8 ± 0.2 μM Stem elongation, Arabidopsis thaliana (dark-grown) [3]
Kd (Target Binding) 0.79 μM Binding to recombinant CYP90D1 [3] [4]
Most Potent Analogues MIC₅₀ = 0.25 μM Analogues 9 and 12 vs. M. mycetomatis [1] [5]
Potent Analogues 22 analogues MIC₅₀ < 9 μM vs. M. mycetomatis [1] [5]
Key Property for In Vivo Efficacy logD < 2.5 Correlates with prolonged survival in G. mellonella [5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies.

Protocol 1: Assessing BR Biosynthesis Inhibition in Plants

This protocol is used to identify and characterize brassinosteroid biosynthesis inhibitors [3] [4].

  • Plant Material and Growth: Sterilize Arabidopsis thaliana (e.g., Col-0) seeds and sow on half-strength Murashige and Skoog (½ MS) media.
  • Compound Treatment: Incorporate the test compound (e.g., this compound) into the media at desired concentrations (e.g., 1-10 μM). A solvent control should be included.
  • Dark-Grown Incubation: Stratify seeds at 4°C for 2-4 days, then incubate plates in the dark at 22°C for 5-7 days.
  • Phenotypic Analysis:
    • Hypocotyl Measurement: Measure the hypocotyl length of at least 8-10 seedlings per condition.
    • Rescue Assay: Supplement the media containing the inhibitor with BR intermediates (e.g., 10 nM brassinolide) or other hormones (e.g., 1 μM GA₃) to confirm target specificity.
Protocol 2: Evaluating Antifungal Activity against M. mycetomatis

This protocol describes the evaluation of compounds against the fungal agent that causes mycetoma [1] [5].

  • Fungal Cultivation: Culture Madurella mycetomatis isolates (e.g., mm55) in an appropriate liquid medium.
  • In Vitro Susceptibility Testing:
    • Initial Screening: Test compounds at set concentrations (e.g., 100 μM and 25 μM) to determine the percentage inhibition of metabolic activity.
    • Dose-Response: For active compounds, perform a serial dilution to determine the IC₅₀ (concentration that inhibits 50% of metabolic activity) and the MIC₅₀ (minimum inhibitory concentration for 50% of isolates).
  • In Vivo Efficacy Model:
    • Galleria mellonella Infection: Infect G. mellonella larvae with M. mycetomatis.
    • Compound Treatment: Administer the test compound (e.g., at 20 μM) to infected larvae and monitor survival over time compared to infected, untreated controls.

The field continues to evolve, particularly through open-source research initiatives like MycetOS. The key design principles of lower logD and molecular weight provide a solid foundation for your own research or analysis.

References

fenarimol effect on testosterone to estrogen conversion

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Evidence

Fenarimol's effects are concentration-dependent, acting as an aromatase inhibitor at lower concentrations and an estrogenic receptor agonist at higher concentrations [1] [2].

  • Aromatase Inhibition: this compound directly inhibits the CYP19A1 gene product (aromatase), a cytochrome P-450 enzyme. It binds to the enzyme's active site, blocking the conversion of androgenic substrates (androstenedione, testosterone) into estrogens (estrone, estradiol) [1] [3] [4].
  • Estrogenic Activity: At higher concentrations, this compound can act as an estrogen receptor (ER) agonist, stimulating estrogenic pathways in the absence of natural estrogen [1] [2].

The experimental workflow below illustrates the key assays used to characterize these dual mechanisms.

G Start This compound Exposure InVitro In Vitro Assessment Start->InVitro InVivo In Vivo Assessment Start->InVivo Mech1 Aromatase Inhibition InVitro->Mech1 Mech2 Estrogenic Activity InVitro->Mech2 InVivo->Mech2 Sub1 Human Placental Microsomes Assay Mech1->Sub1 IC50 = 10 μM Sub2 JEG-3 Cell Assay Mech1->Sub2 IC50 = 2 μM Sub3 MCF-7 Cell Proliferation Assay with Testosterone Mech1->Sub3 Inhibition at 0.8-3 μM Sub4 MCF-7 Cell Proliferation Assay (alone) Mech2->Sub4 Agonism at 3-25 μM Sub5 Rodent Uterotrophic Bioassay Mech2->Sub5 Increased uterine weight

Experimental workflow for characterizing this compound's dual mechanisms

Key Quantitative Data from Experimental Studies

The table below summarizes critical quantitative findings on this compound's effects.

Effect / Parameter Experimental System Result / Value Citation
Aromatase Inhibition (IC50) Human placental microsomes 10 μM [5]
Aromatase Inhibition (IC50) JEG-3 cells (intact human) 2 μM [5]
Estrogenic Effect MCF-7 cell proliferation assay (alone) Significant proliferation at 3-25 μM (66% of max E2 response) [1]
Aromatase Inhibition MCF-7 cell assay (with Testosterone) Inhibition of T-induced proliferation at 0.8-3 μM [1]
In Vivo Estrogenic Effect Ovariectomized rat uterotrophic assay Increased uterine weight [2]
In Vivo Antiandrogenic Effect Hershberger assay (castrated male rats) Reduced weights of ventral prostate, seminal vesicles [6]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This classic radio-labeled method is detailed in [5].

  • Principle: Measures the conversion of androstenedione to estrogen, with tritiated water released during aromatization.
  • Procedure:
    • Incubation: Human placental microsomes are incubated with a labeled androstenedione substrate and NADPH.
    • Reaction Stop: The reaction is terminated with chloroform.
    • Separation: The aqueous phase containing tritiated water is separated.
    • Measurement: Radioactivity in the aqueous phase is counted to determine aromatase activity. Inhibition is calculated by the reduction in radioactivity compared to control.
Cell-Based Aromatase Inhibition Assay (JEG-3 Cells)

This intact cell system accounts for cell membrane permeability and metabolism [5].

  • Cell Line: JEG-3 human choriocarcinoma cells, endogenously expressing aromatase.
  • Procedure:
    • Culture & Exposure: Cells are cultured and exposed to this compound and a substrate.
    • Activity Measurement: Aromatase activity is quantified (e.g., via tritiated water method).
    • IC50 Calculation: Dose-response curve generated to determine IC50.
Dual-Mechanism Assessment (MCF-7 Cell Proliferation Assay)

This assay can test both estrogenic and aromatase-inhibitory effects [1].

  • Cell Line: MCF-7 human breast cancer cells (ER-positive, express low levels of aromatase).
  • Testing Estrogenicity:
    • Cells are exposed to this compound alone in estrogen-free medium.
    • Proliferation is measured; increased proliferation indicates ER agonist activity.
  • Testing Aromatase Inhibition:
    • Cells are co-exposed to testosterone and this compound.
    • Testosterone is converted to estradiol by endogenous aromatase, inducing proliferation.
    • Aromatase inhibition is indicated by reduced proliferation versus testosterone-alone control.
In Vivo Uterotrophic Bioassay

This OECD-standardized assay confirms estrogenic action [2].

  • Animal Model: Ovariectomized immature or adult rats.
  • Dosing: this compound is administered daily for 3-5 days.
  • Endpoint: Uterus is weighed; a statistically significant increase in uterine wet weight indicates estrogenic activity.

Interpretation and Research Implications

  • Dual Mechanisms are Concentration-Dependent: The lowest effective concentrations typically reveal aromatase inhibition, while estrogenicity manifests at higher levels [1]. The net in vivo effect depends on exposure dose, timing, and the endocrine endpoint measured.
  • Multiple Endpoints are Crucial: this compound also exhibits antiandrogenic activity in vivo, reducing weights of androgen-dependent organs and downregulating androgen-responsive genes [6]. A comprehensive assessment requires evaluating multiple hormonal pathways.
  • Relevance for Drug Development: this compound serves as a template for understanding off-target effects of chemicals. Its structure and mechanism inform the design of selective aromatase inhibitors and the safety profiling of agrochemicals and pharmaceuticals.

References

Application Note: Determination of Fenarimol in Food Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fenarimol is a systemic fungicide used in agriculture to control fungal diseases in various crops. It is an ergosterol biosynthesis inhibitor and has been shown to possess reproductive, teratogenic, and oncogenic effects in experimental animals [1]. Regulatory agencies worldwide have established maximum residue levels (MRLs) for this compound in food commodities. The European Union is discussing reducing MRLs for this compound to the limit of determination (0.01 mg/kg) on several fruits, vegetables, and hops due to inadequate toxicological data [2]. This application note describes a validated method for determining this compound residues in food matrices (e.g., cereals, fruits, vegetables) using HPLC-MS/MS.

Method Summary

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure is used for sample extraction, followed by clean-up and analysis using HPLC-MS/MS. The method is validated according to the SANTE/11312/2021v1 guidance document [3] [4].


Detailed Analytical Protocol

Reagents and Materials
  • Solvents: HPLC-grade acetonitrile, methanol, water; formic acid [4].
  • Salts for Extraction: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate [3] [4].
  • Clean-up Sorbents: Primary Secondary Amine (PSA) bonded silica [3] [4].
  • Standards: this compound certified reference standard, internal standards (e.g., Triphenylphosphate - TPP) [3] [4].
Equipment
  • HPLC System: Ultra-high-performance liquid chromatography system.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
  • Chromatography Column: C18 column (e.g., BEH C18, 2.1 mm × 100 mm, 1.7 μm) [4].
  • Centrifuge, vortex mixer, polypropylene centrifuge tubes (50 mL) [3].
Sample Preparation (QuEChERS Extraction)
  • Homogenize the food sample (e.g., rice, fruits) and weigh 10 g into a 50 mL polypropylene tube.
  • Hydrate the sample with 20 mL of cold water and let it stand for 1 hour [3].
  • Add 10 mL of acetonitrile (ACN) and shake vigorously for 1 minute [3] [4].
  • Add the extraction salt mixture:
    • 4 g MgSO₄
    • 1 g NaCl
    • 1 g trisodium citrate dihydrate
    • 0.5 g disodium hydrogen citrate sesquihydrate [3]
  • Shake immediately for 1 minute and centrifuge at >12,000 × g for 5 minutes at 5°C [3].
Clean-up (Dispersive Solid-Phase Extraction - d-SPE)
  • Transfer 6 mL of the supernatant (ACN layer) into a d-SPE tube containing:
    • 150 mg PSA sorbent
    • 900 mg MgSO₄ [3] [4]
  • Vortex for 1 minute and centrifuge at >12,000 × g for 2 minutes.
  • Transfer the cleaned extract to an autosampler vial for analysis.
HPLC-MS/MS Analysis
  • Injection Volume: 2 μL [4]
  • Column Temperature: 50 °C
  • Flow Rate: 0.45 mL/min
  • Mobile Phase:
    • A: 0.1% formic acid in water
    • B: 0.1% formic acid in acetonitrile [4]

Gradient Program:

Time (min) %A %B
0 98 2
0.5 98 2
20.0 1 99
24.0 1 99

MS/MS Conditions:

  • Ionization Mode: ESI positive
  • Capillary Voltage: 1.0 kV
  • Desolvation Temperature: 450°C
  • Desolvation Gas Flow: 800 L/h [4]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)
Method Validation

The method was validated per SANTE guidelines with the following performance characteristics for this compound in a cereal matrix [4]:

Validation Parameter Result
Linearity (R²) >0.99
Recovery (%) 70–120
Precision (RSD%) <20
LOQ (μg/kg) 5
LOD (μg/kg) 0.01 (EU proposed) [2]

Workflow Diagram

G Start Sample Collection and Homogenization Step1 Weigh 10 g Sample Start->Step1 Step2 Hydrate with 20 mL Cold Water Step1->Step2 Step3 Add 10 mL ACN and Vortex Step2->Step3 Step4 Add Salt Mixture and Shake Step3->Step4 Step5 Centrifuge Step4->Step5 Step6 Collect ACN Layer Step5->Step6 Step7 d-SPE Clean-up with PSA Step6->Step7 Step8 HPLC-MS/MS Analysis Step7->Step8 End Data Analysis and Reporting Step8->End


Discussion

Regulatory Considerations

The European Union is proposing to lower the MRL for this compound to the limit of detection (0.01 mg/kg) for many fruits and vegetables due to insufficient toxicological data, which will require highly sensitive analytical methods [2].

Analytical Challenges and Solutions
  • Matrix Effects: Use of matrix-matched calibration and internal standards (e.g., TPP) is critical for accurate quantification [3] [4].
  • Sensitivity Requirements: The proposed EU MRL of 0.01 mg/kg demands high-sensitivity instrumentation like HPLC-MS/MS with MRM detection [2].
  • Specificity: HPLC-MS/MS provides the required specificity and sensitivity for this compound determination in complex food matrices compared to HPLC-DAD [1].

Conclusion

This protocol provides a robust, sensitive, and accurate method for determining this compound residues in food samples using QuEChERS extraction and HPLC-MS/MS analysis. The method meets regulatory validation criteria and is suitable for monitoring this compound residues at the levels required by current and proposed MRLs.


References

Comprehensive Application Notes and Protocols for Fenarimol Exposure Assessment in Agricultural Workers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fenarimol and Regulatory Status

This compound is a systemic pyrimidine fungicide with both protective and curative action used primarily in agriculture to control various fungal diseases including powdery mildew, scabs, rusts, and leaf spots in multiple crops. Chemically designated as α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol, this compound belongs to the sterol demethylation inhibitor (DMI) class (FRAC code 3) and exhibits systemic activity within treated plants. The compound works by disrupting membrane function through inhibition of ergosterol biosynthesis in fungi, which is essential for maintaining fungal cell membrane integrity. [1] [2]

The regulatory status of this compound has undergone significant changes in recent years. The substance is not approved under EU Regulation 1107/2009, with its inclusion having expired. Consequently, the European Food Safety Authority (EFSA) has conducted a targeted review of Maximum Residue Levels (MRLs), recommending that many existing MRLs be lowered to the limit of quantification (LOQ). This regulatory shift reflects concerns regarding the toxicological profile of this compound, particularly its potential endocrine-disrupting properties and questions about the adequacy of older toxicological studies to meet current safety standards. Despite these regulatory changes in Europe, this compound remains in use in other regions including the United States and Australia, maintaining the importance of exposure assessment for agricultural workers. [3] [2]

This compound Properties and Hazard Identification

Chemical and Physical Properties

This compound exhibits several physicochemical properties that influence its environmental fate and potential for worker exposure. The compound has a moderate aqueous solubility of 13.7 mg/L at 20°C and pH 7, but is highly soluble in various organic solvents including methanol (98,000 mg/L) and ethyl acetate (73,300 mg/L). This compound demonstrates a high octanol-water partition coefficient (Log P = 3.69), indicating significant lipophilicity and potential for bioaccumulation. The substance exists as off-white crystals with a melting point of 118°C and is not considered volatile. This compound exhibits stereoisomerism due to the presence of an asymmetric carbon atom, with commercial formulations typically sold as a racemic mixture. [2]

Toxicological Profile

This compound's toxicological profile reveals several concerns for occupational exposure. The compound demonstrates low acute toxicity (oral LD₅₀ for rabbits > 2000 mg/kg) but presents significant chronic toxicity concerns. Reproductive studies have identified irreversible infertility in male rats, with this compound shown to inhibit testosterone aromatase activity. The acceptable daily intake (ADI) established for this compound is 0.01 mg/kg body weight, based on a no-observed-effect level (NOEL) of 1 mg/kg bw/day from reproduction and long-term dietary studies in rats. The acceptable operator exposure level (AOEL) is reported as 0.02 mg/kg/day. Of particular concern are findings that this compound possesses both estrogenic and anti-androgenic activity, classifying it as a potential endocrine disruptor. Recent research has also demonstrated that this compound exposure increases lactate dehydrogenase (LDH) activity in various rat tissues (liver, kidney, brain, and small intestine), indicating cellular damage. [1] [4] [5]

Exposure Assessment Data

Occupational Exposure Scenarios

Agricultural workers face potential this compound exposure during two primary activities: mixing/loading operations (preparation of the pesticide suspension) and application activities (applying the prepared suspension to crops). The exposure patterns differ significantly between these scenarios in both magnitude and distribution across body regions. Studies conducted in greenhouse environments during cucumber treatment have quantified these exposures, revealing that dermal exposure represents the primary exposure route compared to inhalation exposure. The specific exposure levels are influenced by multiple factors including formulation type, application equipment, environmental conditions, work practices, and use of personal protective equipment. [1]

Quantitative Exposure Measurements

Table 1: Dermal and Inhalation Exposure During Greenhouse Applications

Activity Total Dermal Exposure (mg) % of Applied AI Primary Exposure Sites Inhalation Exposure (μg)
Mixing/Loading 0.17 ± 0.11 0.001 ± 0.001% Hands (100%) Not detected
Application 0.22 ± 0.15 0.003 ± 0.002% Back and legs (54.8% on shins) 3.7 ± 1.0

[1]

Table 2: Body Region-Specific Dermal Exposure During Application

Body Region Percentage of Total Dermal Exposure
Shins 54.8%
Chest and Stomach 15.6%
Pelvis 12.6%
Other Body Areas 17.0%

[1] [6]

Table 3: Comparison of this compound Exposure with Other Pesticides

Pesticide Formulation Dermal Exposure (mg) Inhalation Exposure (μg)
This compound EC 0.22 3.7
Imidacloprid WP Higher than this compound Higher than this compound
Thiophanate-methyl WP Higher than this compound Higher than this compound

[1]

Experimental Methodologies for Exposure Assessment

Dermal Exposure Assessment

The whole body dosimetry approach serves as the standard methodology for assessing dermal exposure in agricultural workers. This technique utilizes exposure matrices strategically placed on various body regions to capture the distribution and magnitude of pesticide deposition. The specific materials include:

  • Dermal patches: Composed of cellulose thin-layer chromatography paper (17CHR, 1-mm thickness, Whatman International Ltd) with an exposure area of 50 cm², attached to multiple body regions (forehead, front of neck, back of neck, chest/abdomen, back, upper arms, forearms, thighs, and shins) over the protective garment. [1]
  • Cotton gloves: Used to monitor hand exposure, with an estimated surface area of 935 cm².
  • Cotton socks: Employed to assess foot exposure, with an estimated surface area of 1266 cm².
  • Facial exposures: Monitored using a cotton mask covering 200 cm². [1]

Following exposure, matrices are carefully removed using appropriate techniques to prevent contamination, stored in individual containers, and maintained at -20°C until analysis. The extraction process involves agitation with acetone at 200 rpm for 60 minutes, followed by concentration using a nitrogen evaporator. This compound residues are subsequently quantified using gas chromatography with nitrogen-phosphorous detection (HP 5890 series II plus) with a 30 m × 0.53 mm HP-5 capillary column. The instrumental parameters include an injection volume of 1 μL, injector temperature of 260°C, detector temperature of 320°C, and oven temperature programming from 210°C (hold 1 min) to 280°C at 10°C/min (hold 2 min). [1]

Inhalation Exposure Assessment

Inhalation exposure monitoring employs XAD-2 resin (ORBO 609 Amberlite XAD-2, 400/200 mg) connected to an air pump (GilAir-3) operating at a flow rate of 2 L/min. The sampling system incorporates 37-mm open-faced cassettes equipped with glass fiber filters (type AE) to capture particulate matter. Air sampling is conducted for the entire duration of the work activity, typically positioned in the worker's breathing zone. Following collection, both the XAD-2 resin and filters are subjected to similar extraction and analysis procedures as the dermal exposure matrices, using acetone extraction and GC-NPD analysis. [1]

Biomonitoring Approaches

Biomonitoring techniques provide a complementary approach to exposure assessment by measuring internal dose through analysis of biological specimens. The validation of whole body dosimetry through urinary biomonitoring has demonstrated strong correlation (r = 0.885, p = 0.0003), confirming the reliability of exposure measurements. For this compound, which exhibits endocrine-disrupting properties, specialized biomarker approaches have been developed. One advanced method involves measuring xeno-estrogenic activity in serum through a multi-step process: [7] [6]

  • Serum fractionation: Using solid-phase extraction to isolate xeno-estrogens while excluding pharmaceutical and endogenous estrogens
  • Biological activity assessment: Employing MCF-7 cell proliferation assays to quantify estrogenic response
  • Dose-response characterization: Comparing sample activity to standard reference curves

This integrated approach allows researchers to assess the combined biological impact of complex pesticide mixtures with estrogenic properties, providing valuable insight into cumulative exposure effects. [7]

Risk Characterization

Risk Assessment Calculations

The risk assessment process for this compound involves a series of calculated parameters that compare actual exposure levels to established health-based guidance values. The key parameters include:

  • Potential Dermal Exposure (PDE): Calculated by extrapolating the measured dermal exposure amount (μg) per activity, assuming five working activities per day
  • Potential Inhalation Exposure (PIE): Similarly extrapolated from the measured inhalation exposure amount (ng) per activity
  • Actual Dermal Exposure (ADE): Determined by applying clothing penetration factors (1% for mixer/loader, 10% for applicator) and skin absorption rate (2.6%) to the PDE
  • Actual Inhalation Exposure (AIE): Calculated based on the PIE and inhalation absorption
  • Absorbable Quantity of Exposure (AQE): Sum of ADE and AIE, representing the total systemic dose
  • Margin of Safety (MOS): Ratio of the toxicological reference value (AOEL) to the AQE, with values >1 indicating acceptable risk [1]

Table 4: Risk Assessment Parameters for this compound in Greenhouse Applications

Parameter Mixing/Loading Application
PDE (μg/day) 0.85 1.1
PIE (μg/day) Not detected 18.5
ADE (μg/day) 0.0 28.6
AIE (μg/day) 0.0 15.8
AQE (μg/day) 0.0 44.4
MOS 0.000 0.014

[1]

Interpretation of Risk Assessment Results

The risk assessment results demonstrate that the Margin of Safety (MOS) values for both mixing/loading (0.000) and application (0.014) activities are significantly below 1.0, indicating a low risk level for agricultural workers under the studied conditions. Similarly, studies with other pesticides (e.g., thiamethoxam in vineyards) have reported comparable risk indices (0.000 for mixing/loading and 0.014 for application), confirming this risk pattern across different compounds. These findings suggest that with proper protective measures and work practices, the occupational risks associated with this compound exposure can be effectively managed. However, it is important to note that these risk assessments are based on current toxicological reference values, which the European Food Safety Authority has questioned regarding their adequacy according to current scientific standards. [1] [6] [3]

Experimental Protocols

Protocol 1: Comprehensive Exposure Assessment for Greenhouse Applications

This protocol provides a standardized approach for assessing this compound exposure among agricultural workers during greenhouse applications.

Materials and Equipment:

  • This compound EC formulation (e.g., Fenari EC 12.5%)
  • Power sprayer equipment
  • Cellulose TLC paper (Whatman 17CHR) for dermal patches
  • Cotton gloves, socks, and facial masks
  • XAD-2 resin tubes (ORBO 609) and air sampling pumps (GilAir-3)
  • Acetone (HPLC grade), gas chromatograph with NPD detector
  • Personal protective equipment (coveralls, chemical-resistant gloves)

Procedure:

  • Preparation Phase:

    • Prepare dermal patches by cutting cellulose paper to appropriate sizes (50 cm² for body patches, 200 cm² for face)
    • Attach patches to predetermined body regions (forehead, neck, chest, back, arms, thighs, shins) over protective clothing
    • Don cotton gloves and socks over protective equipment
    • Calibrate air sampling pumps to flow rate of 2 L/min and attach XAD-2 tubes to worker's collar
  • Field Application:

    • Prepare spray suspension according to label instructions (e.g., 100 mL Fenari EC 12.5% in 400 L water)
    • Record environmental conditions (temperature: 24-27°C, RH: 51-57%) [1]
    • Conduct application using power sprayer at flow rate of 4.7 L/min for 60 minutes in 250 m² area
    • Document precise start and end times for each activity phase
  • Sample Collection:

    • Carefully remove exposure matrices using clean gloves and place in individual containers
    • Seal XAD-2 tubes immediately after sampling completion
    • Transport all samples to laboratory at -20°C storage conditions
  • Analytical Procedures:

    • Extract samples with acetone by agitation at 200 rpm for 60 minutes
    • Concentrate extracts using nitrogen evaporator (Reacti-Vap)
    • Analyze this compound residues by GC-NPD with specified temperature parameters
    • Quantify using validated calibration standards (ILOQ: 0.001-1.0 ppm)
  • Data Analysis:

    • Calculate dermal exposure by body region using matrix areas and residue concentrations
    • Determine inhalation exposure based on air volume sampled and residue detection
    • Perform risk assessment calculations using established parameters
Protocol 2: Biomarker-Based Endocrine Disruption Assessment

This protocol utilizes serum biomarker analysis to assess cumulative endocrine effects from exposure to this compound and other estrogenic pesticides.

Materials and Equipment:

  • Venous blood collection equipment (Venoject tubes)
  • Solid-phase extraction apparatus for serum fractionation
  • MCF-7 cell line for proliferation assays
  • Cell culture reagents and equipment
  • Estradiol standards for calibration

Procedure:

  • Subject Recruitment and Classification:

    • Recruit female greenhouse workers with detailed occupational histories
    • Categorize exposure levels (low, medium, high) based on work functions, PPE use, and pesticide application frequency [7]
    • Obtain informed consent and ethical approvals
  • Blood Collection and Processing:

    • Collect venous blood samples during working hours (09:00-16:00)
    • Centrifuge samples after 1 hour to separate serum
    • Process within 4 hours of collection and store at -80°C
  • Serum Fractionation:

    • Perform solid-phase extraction to isolate xeno-estrogen fraction
    • Separate endogenous and pharmaceutical estrogens from xeno-estrogens
    • Elute and concentrate xeno-estrogen fraction for bioassay
  • MCF-7 Cell Proliferation Assay:

    • Culture MCF-7 cells under standardized conditions
    • Expose to serum fractions at multiple concentrations
    • Incubate for appropriate duration (typically 5-7 days)
    • Quantify cell proliferation using standardized methods (e.g., Bradford assay)
  • Data Interpretation:

    • Compare proliferation response to estradiol standards
    • Correlate xeno-estrogenic activity with exposure categories
    • Perform statistical analyses to determine exposure-response relationships

Visualized Workflows

Exposure Assessment Methodology

hierarchy Start Study Design SampleCollection Sample Collection Phase Start->SampleCollection Dermal Dermal Exposure Matrices SampleCollection->Dermal Inhalation Inhalation Exposure Matrices SampleCollection->Inhalation LabAnalysis Laboratory Analysis Dermal->LabAnalysis Inhalation->LabAnalysis Extraction Sample Extraction LabAnalysis->Extraction Instrumental Instrumental Analysis Extraction->Instrumental RiskAssessment Risk Assessment Instrumental->RiskAssessment DataProcessing Data Processing RiskAssessment->DataProcessing RiskCalculation Risk Calculation DataProcessing->RiskCalculation End Risk Characterization RiskCalculation->End

Risk Characterization Process

hierarchy ExposureData Exposure Measurements PDE Potential Dermal Exposure (PDE) ExposureData->PDE PIE Potential Inhalation Exposure (PIE) ExposureData->PIE ADE Actual Dermal Exposure (ADE) (PDE × Clothing Penetration × Skin Absorption) PDE->ADE AIE Actual Inhalation Exposure (AIE) (PIE × Inhalation Absorption) PIE->AIE AQE Absorbable Quantity of Exposure (AQE) = ADE + AIE ADE->AQE AIE->AQE MOS Margin of Safety (MOS) AOEL / AQE AQE->MOS RiskCharacterization Risk Characterization MOS > 1 = Acceptable Risk MOS->RiskCharacterization

Conclusion and Future Perspectives

The exposure assessment protocols outlined in this document provide comprehensive methodologies for evaluating occupational exposure to this compound among agricultural workers. The data generated through these standardized approaches demonstrate that under typical working conditions in greenhouse environments, this compound exposure presents relatively low risk to workers, particularly when compared with other pesticide formulations. However, several critical considerations emerge from current research and regulatory evaluations.

The endocrine-disrupting properties of this compound, particularly its estrogenic and anti-androgenic activities, warrant special attention in exposure assessment strategies. The development and implementation of biomarker-based approaches, such as the serum xeno-estrogenicity assay, provide valuable tools for assessing cumulative biological effects from complex pesticide mixtures. Future research directions should focus on longitudinal studies to characterize chronic health implications, refinement of exposure models for different agricultural settings, and development of improved personal protective equipment tailored to specific exposure patterns. Additionally, as regulatory standards evolve, with this compound no longer approved in the European Union and undergoing reevaluation elsewhere, these exposure assessment protocols will remain valuable for monitoring occupational safety in regions where the compound remains in use and for assessing worker protection with alternative fungicides. [7] [3] [2]

References

Application Notes and Protocols: Measuring Dermal and Inhalation Exposure to Fenarimol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fenarimol is a systemic pyrimidine fungicide used extensively on fruit crops, vegetables, and ornamental plants to control various diseases including powdery mildew, scab, and rusts [1]. While considered to have low acute oral toxicity, concerns exist about its potential as an endocrine disruptor with possible chronic effects on reproduction and development [1] [2]. Understanding and measuring occupational exposure through dermal and inhalation routes is therefore critical for risk assessment and ensuring worker safety during agricultural handling and application.

Principles of Pesticide Exposure Assessment

Before a pesticide can cause harm, it must enter the body through one of three primary routes: oral (through the mouth and digestive system), dermal (through the skin), or inhalation (through the nose and respiratory system) [3]. Dermal exposure accounts for approximately 90% of all pesticide exposure users receive from non-fumigant pesticides and often occurs undetected during mixing, application, or handling [3]. The rate of dermal absorption varies significantly across different body parts, with the genital area having an absorption rate approximately 11 times faster than the forearm [3]. Inhalation exposure results from breathing in pesticide vapors, dust, or spray particles, which is particularly concerning for fumigant pesticides [3].

Quantitative Exposure Measurement Protocols

The following section details standardized methodologies for measuring dermal and inhalation exposure to this compound and similar fungicides in agricultural settings.

3.1. Whole Body Dosimetry (WBD) for Dermal Exposure

Purpose: To quantify the amount and distribution of this compound deposition on the body during mixing/loading and application activities.

Materials and Reagents:

  • Outer and inner clothing sets (typically cotton)
  • Gauze pads
  • Nitrile gloves
  • Glass fiber filters (for inhalation sampling)
  • IOM (Institute of Occupational Medicine) sampler
  • Analytical grade solvents (e.g., ethyl acetate, methanol, xylene) [1]
  • High-Performance Liquid Chromatography (HPLC) system with Diode Array Detector (DAD) and Mass Selective Detector (MSD) [4]

Procedure:

  • Sample Collection:

    • Don pre-cleaned outer and inner clothing, gloves, and place gauze pads in strategic locations.
    • Perform pesticide mixing/loading and application activities (e.g., hand-held sprayer application in vineyards).
    • Collect outer and inner clothing, gloves, and gauze pads separately by body region post-application.
    • For inhalation exposure, use an IOM sampler with a glass fiber filter during activities [5].
  • Sample Processing and Analysis:

    • Extract samples from each matrix (clothing, gloves, gauze) using appropriate solvents.
    • Analyze this compound concentrations using validated HPLC/DAD/MSD methods.
    • The analytical method should be validated for linearity and recovery, with conditions optimized to provide short retention times and adequate peak shape [4].
  • Data Calculation:

    • Calculate dermal exposure amount (mg) for each body region.
    • Express exposure as a percentage of the total applied active ingredient (a.i.) [5].

Table 1: Example Dermal Exposure Distribution During Pesticide Application

Body Region Exposure Amount (mg) Percentage of Total Dermal Exposure (%)
Shin 11.34 35.1
Chest & Stomach 5.04 15.6
Pelvis 4.07 12.6
Gloves (during mixing/loading) 0.154 94.5
3.2. Inhalation Exposure Measurement

Purpose: To determine the concentration of this compound in the breathing zone during agricultural activities.

Procedure:

  • Air Sampling:

    • Attach IOM sampler containing glass fiber filter to the worker's collar in the breathing zone.
    • Conduct air sampling throughout the mixing/loading and application tasks.
    • Measure the volume of air sampled to determine concentration [5].
  • Analysis:

    • Extract glass fiber filters using appropriate solvents.
    • Analyze using HPLC/DAD/MSD with optimized chromatographic conditions [4].

Table 2: Inhalation and Dermal Exposure During Different Tasks | Task | Dermal Exposure (mg) | Inhalation Exposure (μg) | Percentage of Total Applied A.I. |----------|--------------------------|------------------------------|-------------------------------------| | Mixing/Loading | 0.163 | Not Detected | 0.0004% (dermal) | | Application | 32.3 | 10.8 | 0.07% (dermal), 2.4×10⁻⁶% (inhalation) |

Risk Assessment Protocol

Purpose: To evaluate whether this compound exposure levels pose health risks to agricultural workers.

Procedure:

  • Calculate Actual Exposure:

    • Determine Actual Dermal Exposure (ADE) and Actual Inhalation Exposure (AIE) considering personal protective equipment (PPE) effectiveness [5].
    • Example calculations from vineyard studies show ADE during application at 4707.6 μg/day and AIE at 15.8 μg/day [5].
  • Determine Risk Index (RI):

    • Compare calculated exposure levels to established toxicity reference values.
    • Risk Index (RI) = Calculated Exposure / Toxicity Reference Value
    • An RI < 1 indicates acceptable risk level [5].
    • Example: Vineyard workers showed RI of 0.014 during application, indicating low risk [5].
  • Biomonitoring Validation:

    • Collect urine samples from workers for analysis of this compound metabolites.
    • Correlate biomonitoring data with WBD exposure data to validate assessment methods [5].
    • A strong correlation (e.g., r = 0.885, p = 0.0003) confirms the validity of the exposure assessment [5].
Experimental Workflow and Risk Assessment Pathway

The following diagram illustrates the complete experimental workflow for this compound exposure assessment and risk evaluation:

FenarimolWorkflow Start Study Design Sampling Exposure Sampling Start->Sampling Define tasks & materials Analysis Sample Analysis Sampling->Analysis Collect samples from body regions Calculation Exposure Calculation Analysis->Calculation HPLC/DAD/MSD analysis Assessment Risk Assessment Calculation->Assessment Calculate ADE and AIE Validation Biomonitoring Validation Assessment->Validation RI = Exposure / Reference Value Conclusion Risk Characterization Validation->Conclusion Compare urinary metabolites

Diagram 1: Experimental Workflow for this compound Exposure Assessment (Title: 65 characters)

Advanced Modeling Approaches

Physiologically Based Toxicokinetic (PBTK) Modeling:

  • Purpose: To predict in vivo developmental toxicity of this compound from in vitro data using reverse dosimetry [6].
  • Methodology:
    • Construct a minimal PBTK model to predict this compound kinetics in rats and humans.
    • Verify the model by comparing observed and predicted pharmacokinetics.
    • Apply reverse dosimetry to translate in vitro developmental toxicity data to in vivo dose-response data.
    • Perform Monte Carlo simulations to predict population variability [6].
  • Application: This approach can predict assay equivalent oral doses and derive chemical-specific adjustment factors (CSAF) for interspecies and intersubject toxicokinetic variability [6].
Quality Control and Method Validation
  • Analytical Validation: Establish linearity, recovery rates, and detection limits for this compound in all matrices [4].
  • Field Recovery Tests: Conduct tests to validate sampling efficiency and matrix effects [5].
  • Breakthrough Tests: Ensure sampling media capacity is not exceeded during inhalation monitoring [5].
Conclusion

These application notes provide comprehensive methodologies for measuring dermal and inhalation exposure to this compound in agricultural settings. The standardized protocols for whole body dosimetry and inhalation sampling, coupled with rigorous risk assessment procedures, enable researchers to accurately quantify occupational exposure and evaluate potential health risks. The correlation between external exposure measurements and internal biomonitoring data strengthens the validity of these methods for regulatory decision-making and protective measure implementation.

References

fenarimol in vitro antifungal activity testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

Mycetoma is a debilitating subcutaneous disease characterized by tumorous swellings and grain formation. Treating the fungal form (eumycetoma) is particularly challenging, requiring prolonged drug therapy and often surgery, with high recurrence rates [1] [2]. The open-source MycetOS project identified the fenarimol analogue EPL-BS1246 (MMV698244) as a potent hit against M. mycetomatis through drug repurposing screens [1] [2]. This compound itself is a known agricultural fungicide that inhibits ergosterol biosynthesis [3].

Detailed Experimental Protocols

In Vitro Antifungal Activity Assay

This protocol is adapted from methods used to evaluate 185 this compound analogues [1] [2].

  • Objective: To determine the in vitro potency of this compound analogues against M. mycetomatis.
  • Test Organism: Madurella mycetomatis isolates (e.g., isolate mm55), with potent compounds further tested against a panel of genetically diverse isolates [1].
  • Compound Preparation: Prepare stock solutions of this compound analogues in a suitable solvent like DMSO. Perform serial dilutions in the assay medium.
  • Initial Screening:
    • Inoculate M. mycetomatis cultures and expose them to the compounds at concentrations of 100 µM and 25 µM.
    • Incubate at an appropriate temperature (e.g., 37°C) for a specified period.
    • Measure the inhibition of metabolic activity. In the referenced study, 76 of 185 analogues showed activity at 100 µM, and 41 at 25 µM [1].
  • Determination of IC₅₀/MIC₅₀:
    • For active compounds, perform a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
    • Compounds with an IC₅₀ of ≤ 9 µM are considered potent and should be advanced.
    • The minimum inhibitory concentration for 50% of isolates (MIC₅₀) is then determined against a panel of M. mycetomatis isolates. In the study, MIC₅₀ values for active compounds ranged from 0.25 µM to >16 µM [1].
In Vivo Efficacy Testing in a Larval Model

This protocol uses the Galleria mellonella (wax moth) larvae model, which produces grains similar to human mycetoma and can predict therapeutic outcomes [1].

  • Objective: To evaluate the efficacy of potent this compound analogues in an in vivo setting.
  • Infection Model: Infect larvae with M. mycetomatis.
  • Treatment:
    • Administer promising compounds (those with MIC₅₀ < 9 µM) to the infected larvae. A typical testing concentration is 20 µM.
    • Include untreated infected larvae as a negative control and larvae treated with standard antifungals (e.g., itraconazole, amphotericin B) as a reference.
    • Monitor the larvae for survival over time. An analogue is considered promising if it significantly prolongs larval survival compared to the control.
  • Toxicity Assessment: Compounds should be tested for toxicity in uninfected larvae at the working concentration (e.g., 20 µM). Active compounds should show no inherent toxicity at this dose [1].

Summary of Key Quantitative Data

The table below summarizes critical data from the evaluation of 185 this compound analogues.

  • Table 1: Key Findings from this compound Analogues Screening [1] [2]
Parameter Results & Values Significance / Correlation
Total Analogues Tested 185 Broad structure-activity relationship (SAR) exploration.
Potent In Vitro Inhibitors (MIC₅₀ < 9 µM) 22 analogues 11.9% hit rate from the library.
Most Potent Analogues (MIC₅₀) 0.25 µM (e.g., analogues 9 and 12) Highly potent lead compounds.
Analogues with In Vivo Efficacy 6 analogues (e.g., 1, 4, 8, 16, 167, 310) Significantly prolonged larval survival.
Critical Lipophilicity (logD at pH 7.4) < 2.5 Correlated with better in vivo efficacy and prolonged larval survival [1] [4].
Molecular Weight < 400 Da Associated with more potent in vitro activity (lower growth percentage).
Number of Rotational Bonds ≤ 5 Associated with more potent in vitro activity.
  • Table 2: Experimental Parameters for Standard Assays
Assay Type Key Parameters Endpoint / Outcome Measure

| In Vitro Screening | Concentrations: 100 µM, 25 µM Organism: M. mycetomatis | Inhibition of metabolic activity IC₅₀ / MIC₅₀ value | | In Vivo (G. mellonella) | Dose: 20 µM Model: M. mycetomatis-infected larvae | Larval survival over time (Kaplan-Meier analysis) |

Structure-Activity Relationships & Design Tips

Analysis of the data reveals crucial factors for designing effective this compound-based antifungals for mycetoma.

fenarimol_sar start This compound Analogue Design mw Molecular Weight < 400 Da start->mw logd logD (pH 7.4) < 2.5 start->logd rot_bonds Rotational Bonds ≤ 5 start->rot_bonds in_vitro Enhanced In Vitro Potency mw->in_vitro in_vivo Improved In Vivo Efficacy logd->in_vivo rot_bonds->in_vitro goal Potential Drug Candidate in_vitro->goal in_vivo->goal

Diagram 1: Key physicochemical properties for optimal this compound analogue design.

The primary mechanism of action for this compound is the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membranes [3]. The experimental workflow for evaluating these compounds is systematic and multi-staged.

protocol_workflow start Compound Library (185 this compound Analogues) step1 In Vitro Screening (100 & 25 µM) start->step1 All analogues step2 IC₅₀ Determination step1->step2 41 active at 25µM step3 MIC₅₀ on Isolate Panel step2->step3 22 with IC₅₀ ≤ 9µM step4 In Vivo G. mellonella Model (20 µM, Toxicity & Efficacy) step3->step4 30 potent analogues endpoint Identify Lead Candidates step4->endpoint 6 effective analogues

Diagram 2: High-throughput screening workflow for this compound analogues.

Important Considerations & Cautions

  • CYP450 Inhibition: this compound is a known inhibitor of cytochrome P450 enzymes in mammals, which can affect steroid biosynthesis and drug metabolism. This is a critical consideration for its potential repurposing as a human therapeutic [3] [5].
  • Endocrine Disruption: Studies have shown that this compound can exhibit estrogenic and anti-androgenic activity in vitro, which warrants careful investigation during preclinical development [5].

References

Application Notes: Evaluating Fenarimol Analogues in a Galleria mellonella Model of Mycetoma

Author: Smolecule Technical Support Team. Date: February 2026

The Open Source Mycetoma (MycetOS) project has identified the fungicide fenarimol as a promising chemotype for repurposing against mycetoma, a neglected tropical disease caused by the fungus Madurella mycetomatis [1]. The in vivo efficacy of these compounds is critically evaluated using the *Galleria mellonella* (greater wax moth) larval model, a established invertebrate system that bridges the gap between in vitro assays and mammalian studies [2] [3]. These application notes consolidate the key protocols and structure-activity relationship (SAR) findings for researchers developing novel antifungals.

Background & Experimental Model
  • Disease Context: Mycetoma is a debilitating subcutaneous infection, and its fungal form is notoriously difficult to treat, often requiring prolonged therapy with itraconazole and radical surgery [1].
  • The Compound: The this compound analogue EPL-BS1246 (MMV698244) was identified as a potent hit from the Medicines for Malaria Venture (MMV) pathogen boxes, showing high in vitro activity against M. mycetomatis [1].
  • The Model Justification: The Galleria mellonella larvae model is a valuable tool in infectious disease and antifungal drug discovery due to its innate immune system, which shares functional similarities with mammalian innate immunity, the absence of ethical constraints, and its cost-effectiveness for medium-throughput in vivo screening [2] [3].
Experimental Protocol & Workflow

The following diagram and table outline the core workflow and detailed methodology for evaluating compound efficacy in the Galleria mellonella model.

G Galleria mellonella In Vivo Efficacy Workflow Start Start: Infect G. mellonella Larvae (M. mycetomatis) A Randomize and Distribute Larvae Start->A B Administer Compound (e.g., via injection) A->B C Incubate and Monitor Larval Survival Daily B->C D Endpoint: Analyze Survival Curves C->D E Correlate Efficacy with Compound Properties (e.g., logD) D->E

Table 1: Key Steps in the Galleria mellonella In Vivo Efficacy Assay

Step Procedure Description Key Parameters & Notes
1. Larval Infection Larvae are injected with a standardized inoculum of M. mycetomatis grains or conidia. The infectious dose must be standardized to ensure a consistent and measurable infection outcome in the control group [3].
2. Compound Administration Test compounds are administered to larvae, typically via injection into the hemocoel. Dosing is based on tolerable concentrations established in prior toxicity studies [2]. Multiple doses can be tested.
3. Incubation & Monitoring Injected larvae are incubated at a controlled temperature (e.g., 37°C) and monitored daily for survival. The primary readout is larval survival over time. Death is indicated by a lack of movement and melanization [1] [3].
4. Data Analysis Larval survival data are plotted using Kaplan-Meier survival curves and analyzed with log-rank tests. Compounds that result in a statistically significant prolongation of larval survival compared to infected, untreated controls are considered efficacious [1].
5. SAR Correlation In vivo efficacy results are analyzed alongside the compounds' calculated physicochemical properties. A strong correlation has been observed between improved in vivo efficacy and lower lipophilicity (logD < 2.5) [1].
Structure-Activity Relationships (SAR) & Key Findings

The evaluation of 185 this compound analogues revealed critical factors influencing their potency.

H This compound Analogue SAR Decision Flow MW Molecular Weight < 400 Da? LogD logD at pH 7.4 < 2.5? MW->LogD Yes Optimize Optimize Structure MW->Optimize No RotBonds Rotational Bonds ≤ 5? LogD->RotBonds Yes LogD->Optimize No Potent High Potency Candidate RotBonds->Potent Yes RotBonds->Optimize No

Table 2: Physicochemical Properties Correlated with this compound Analogue Activity [1]

Property Correlation with In Vitro Potency Statistical Significance (p-value) Target Value for Optimal Activity
Molecular Weight Lower molecular weight associated with significantly greater growth inhibition. p = 0.0023 < 400 Da
Lipophilicity (logD) Lower logD (at pH 7.4) correlated with better in vivo efficacy in the larval model. p = 0.0051 (in vitro) < 2.5
Rotational Bonds Fewer rotational bonds (≤5) associated with significantly greater growth inhibition. p = 0.0006 ≤ 5

From the SAR study:

  • Among the 185 analogues tested, 22 showed potent in vitro activity (MIC₅₀ < 9 μM) against a panel of M. mycetomatis isolates [1].
  • The most potent analogues, MYOS_00009 and MYOS_00012, exhibited MIC₅₀ values of 0.25 μM [1].
  • Five of the potent in vitro analogues showed promising results in the Galleria mellonella in vivo assay, significantly prolonging larval survival [1].
Discussion & Key Considerations
  • The logD Paradox: While a lower logD (<2.5) is strongly correlated with better in vivo performance, some in vitro potency is associated with a logD >2.5. This highlights the challenge of balancing intrinsic antifungal activity with favorable pharmacokinetic properties for in vivo efficacy [1].
  • Model Strengths: The G. mellonella model provides a rapid, ethical, and cost-effective system for prioritizing compounds before moving to more expensive and complex mammalian models [2] [3].
  • Model Limitations: As an invertebrate model, it lacks an adaptive immune system. Therefore, promising results here must be followed by validation in mammalian models of infection to fully assess therapeutic potential [3].

Conclusion

The integration of systematic in vitro screening with the Galleria mellonella in vivo model has proven highly effective for the MycetOS project. The identified SAR, particularly the critical role of lipophilicity (logD), provides a clear design strategy for developing next-generation this compound analogues with improved efficacy against mycetoma.

References

Comprehensive Application Notes: Photodegradation Pathways and Analytical Protocols for the Fungicide Fenarimol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fenarimol

This compound (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidine-methanol) is a broad-spectrum pyrimidine carbinol fungicide with protective, curative, and eradicative activities against various fungal pathogens including powdery mildews and scab diseases. With the chemical formula C₁₇H₁₂Cl₂N₂O and molecular weight of 331.2 g/mol, this compound exhibits low water solubility (approximately 13.7-14.6 mg/L at 25°C across pH 3-10) and relatively high stability in sterile buffered water in the dark at various pH conditions [1]. The compound is characterized by a carbinol group connecting two chlorobenzene rings and a pyrimidine ring, creating a complex molecular structure that undergoes intricate photodegradation processes in aqueous environments [2]. Understanding the photodegradation behavior of this compound is crucial for environmental risk assessment, particularly given its widespread agricultural use and potential for water contamination through agricultural runoff.

Chemical Properties and Environmental Significance

Fundamental Chemical Characteristics

This compound's chemical structure consists of two aromatic systems (chlorophenyl rings) connected via a carbon atom to a heteroaromatic pyrimidine ring with a hydroxyl group, creating a tertiary alcohol configuration. This arrangement results in several important physicochemical properties that influence its environmental behavior and degradation pathways [1]:

Table 1: Key physicochemical properties of this compound

Property Value/Specification Conditions Reference
CAS Number 60168-88-9 - [1]
Melting Point 117-119°C - [1]
Water Solubility 13.7-14.6 mg/L pH 3-10, 25°C [1]
Vapor Pressure 6.5 × 10⁻⁵ Pa 25°C [1]
Molecular Formula C₁₇H₁₂Cl₂N₂O - [1]
pKa 2.58 - [1]

The low water solubility of this compound places it in the category of hydrophobic compounds, potentially leading to adsorption to organic matter in soils and sediments. The presence of chlorine atoms on both phenyl rings contributes to its environmental persistence and influences the photodegradation mechanisms, particularly through potential dechlorination pathways. The pyrimidine ring contains nitrogen atoms that can participate in hydrogen bonding and serves as the primary chromophore responsible for light absorption in the environmentally relevant UV range [2].

Environmental Relevance and Regulatory Context

This compound's environmental significance stems from its extensive agricultural application for controlling fungal diseases in various crops, including fruits, vegetables, and ornamental plants. As a sterol biosynthesis inhibitor, it specifically targets the lanosterol demethylase enzyme in fungi, disrupting membrane integrity [3]. While highly effective against target organisms, this compound has been reported to cause decreased fertility in male rats and inhibit estrogen biosynthesis, indicating potential endocrine-disrupting properties [3]. These characteristics, combined with its potential for transport to aquatic systems through agricultural runoff, necessitate thorough understanding of its environmental fate, particularly its photochemical transformation under natural conditions.

Photodegradation Mechanisms and Pathways

Primary Photodegradation Pathways

The photodegradation of this compound in aqueous solutions occurs primarily through its lowest excited singlet state, which has n,π* character and corresponds to excitation localized on the pyrimidine ring of the molecule [2] [4]. This excited state absorption between 280 and 330 nm overlaps with the solar emission spectrum, making direct photolysis under environmental conditions feasible. The photodegradation process follows pseudo-first-order kinetics with the rate strongly influenced by water chemistry parameters, particularly salinity and dissolved organic matter [2].

Research has identified seven major photoproducts resulting from solar irradiation of this compound in aqueous solutions, with molecular masses of 328, 294, 292, 278, and 190 Daltons [4] [5]. Of these, three structural isomers exist for the m/z 328 photoproduct, and two structural isomers for the m/z 294 photoproduct, demonstrating the complexity of the degradation pathway. The proposed mechanism involves several key reactions [4]:

  • Ring migration: The pyrimidine ring migrates to one of the chlorophenyl rings
  • Oxidation: The carbinol moiety oxidizes to the corresponding ketone
  • Dechlorination: Loss of chlorine atoms from the phenyl rings
  • Ring cleavage: Breaking of either chlorophenyl or pyrimidine rings
  • Hydroxylation: Addition of hydroxyl groups to aromatic rings

The following diagram illustrates the primary photodegradation pathways of this compound in aqueous solution under solar irradiation:

fenarimol_pathway This compound This compound 328(a) 328(a) This compound->328(a) Ring migration + Oxidation 328(b) 328(b) This compound->328(b) Ring migration + Oxidation 328(c) 328(c) This compound->328(c) Ring migration + Oxidation 294(a) 294(a) This compound->294(a) Dechlorination + Hydroxylation 294(b) 294(b) This compound->294(b) Dechlorination + Hydroxylation 292 292 This compound->292 Oxidation 278 278 This compound->278 Ring cleavage 190 190 This compound->190 Ring cleavage Low MW compounds Low MW compounds 328(a)->Low MW compounds Prolonged irradiation 328(b)->Low MW compounds Prolonged irradiation 328(c)->Low MW compounds Prolonged irradiation 294(a)->Low MW compounds Prolonged irradiation 294(b)->Low MW compounds Prolonged irradiation 292->Low MW compounds Prolonged irradiation 278->Low MW compounds Prolonged irradiation 190->Low MW compounds Prolonged irradiation

Figure 1: Primary photodegradation pathways of this compound in aqueous solutions under solar irradiation, showing the major intermediate products and their subsequent breakdown to low molecular weight compounds

Key Intermediate Products and Their Characteristics

The photodegradation of this compound produces several structurally distinct intermediates with varying persistence and properties:

Table 2: Major photodegradation products of this compound in aqueous solution

Product (m/z) Suggested Structure Persistence Formation Conditions
328(a,b,c) 4-chloro-2-(5-pyrimidyl)-2'-chlorobenzophenone isomers Low (particularly 328a) Initial photoproducts from ring migration and oxidation
294(a,b) Dechlorinated hydroxylated derivatives Moderate (294a most stable) Formed via dechlorination and hydroxylation
292 Ketone derivative Moderate Oxidation of carbinol moiety
278 Ring cleavage product High Cleavage between pyrimidine and phenyl rings
190 Small ring cleavage fragment High Complete separation of pyrimidine ring

Of the various major products detected, the isomer 328(a) is particularly unstable under continued solar irradiation, while the most stable photoproducts are those with m/z 294(a), 278, and 190 [4]. Upon prolonged solar irradiation, all these intermediates eventually break down to produce polar, low molecular weight compounds that are more readily biodegradable but may still possess biological activity [4] [5].

Experimental Protocols for Photolysis Studies

Aqueous Photolysis Under Solar Irradiation

Purpose: To determine the photodegradation kinetics and identify transformation products of this compound in aqueous solutions under natural sunlight conditions.

Materials and Equipment:

  • This compound standard (purity ≥99.7%)
  • HPLC-grade water, acetonitrile, methanol
  • Dichloromethane, n-hexane (for extraction)
  • Quartz or borosilicate glass reaction vessels
  • HPLC system with UV detector or photodiode array (PDA)
  • GC-MS system with electron impact ionization
  • Solid-phase extraction (SPE) apparatus
  • Pyrex merry-go-round photoreactor (for laboratory studies)

Procedure:

  • Solution Preparation: Prepare this compound stock solution in acetonitrile (1000 mg/L). Dilute with distilled/deionized water to final concentration of 1-5 mg/L, ensuring acetonitrile content does not exceed 1% (v/v).

  • Solar Irradiation: Transfer 500 mL of solution to quartz vessels. Expose to natural sunlight during spring, fall, and winter months at desired location (e.g., 37°N 9°W for reference). Include dark controls wrapped in aluminum foil.

  • Sampling: Collect aliquots (10-20 mL) at predetermined time intervals (0, 2, 4, 8, 12, 24, 48, 96, 168 hours). Protect from light and store at 4°C until analysis.

  • Extraction: For product identification, acidify samples to pH ~3 with HCl. Extract with dichloromethane/hexane mixture (1:1 v/v) using liquid-liquid extraction. Concentrate extracts under gentle nitrogen stream.

  • Analysis: Analyze extracts by HPLC-PDA and GC-MS. Monitor this compound depletion at 280-330 nm and identify photoproducts through mass fragmentation patterns.

Kinetic Analysis:

  • Plot natural logarithm of this compound concentration versus time
  • Calculate pseudo-first-order rate constant (k) from slope of linear regression
  • Determine half-life (t₁/₂) using equation: t₁/₂ = ln(2)/k
Laboratory-Scale Photolysis Studies

Purpose: To investigate this compound photodegradation under controlled laboratory conditions that simulate solar irradiation.

Materials and Equipment:

  • Medium-pressure mercury lamp (400 W) with appropriate filter (λ > 290 nm)
  • Merry-go-round photoreactor to ensure uniform illumination
  • Thermostatted cooling system to maintain constant temperature
  • Chemical actinometer (p-nitroacetophenone/pyridine) for light intensity measurement

Procedure:

  • Reactor Setup: Install mercury lamp in photoreactor housing with Pyrex filter to eliminate UV-C radiation. Position reaction vessels in merry-go-round apparatus.

  • Irradiation Conditions: Add 50 mL of this compound solution (2-10 mg/L) to reaction vessels. Maintain constant temperature (25±2°C) using recirculating water cooling system.

  • Light Intensity Measurement: Prepare p-nitroacetophenone/pyridine actinometer solution (10⁻⁵ M p-nitroacetophenone, 0.042-0.093 M pyridine depending on season). Determine light intensity by measuring photodegradation rate of actinometer.

  • Sampling and Analysis: Collect samples at regular intervals. Analyze directly by HPLC or after extraction/concentration for GC-MS analysis.

  • Quantum Yield Calculation: Determine using the formula: Φ = (k × V × N_A) / (I × (1 - 10^(-A))) Where k = rate constant (s⁻¹), V = volume (L), N_A = Avogadro's number, I = photon flux (einstein s⁻¹), A = absorbance at irradiation wavelength

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC Conditions for this compound Analysis [4]:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile/water gradient (60:40 to 80:20 over 20 min)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 280 nm or photodiode array (200-400 nm)
  • Injection Volume: 20 μL
  • Column Temperature: 25°C

Sample Preparation:

  • Filter aqueous samples through 0.45 μm nylon membrane
  • For low concentrations, preconcentrate using solid-phase extraction (C18 cartridges)
  • Elute with 2-5 mL acetonitrile, evaporate to dryness under N₂, reconstitute in mobile phase
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS Conditions for Photoproduct Identification [4]:

  • Column: DB-5MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness)
  • Injector Temperature: 250°C
  • Interface Temperature: 280°C
  • Oven Program: 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Ionization Mode: Electron impact (70 eV)
  • Mass Range: 50-500 m/z
  • Injection: Splitless mode (1 μL)

Data Interpretation:

  • Identify this compound and major photoproducts through comparison with authentic standards when available
  • Interpret unknown mass spectra based on fragmentation patterns and proposed structures
  • Use relative retention times and mass spectral libraries for preliminary identification

Environmental Implications and Applications

Factors Influencing Photodegradation Rates

The photodegradation rate of this compound is significantly influenced by various environmental factors, with salinity effects being particularly noteworthy. Studies have demonstrated that the presence of certain salts can substantially decrease the photodegradation quantum yield through quenching of the excited singlet state responsible for this compound photolysis [2]:

Table 3: Effect of salt solutions on this compound photodegradation quantum yield relative to distilled water

Salt Solution Relative Quantum Yield Proposed Mechanism
Distilled Water 1.00 (reference) Baseline
NaCl Decreased Singlet state quenching
NaBr Decreased Heavy atom effect enhancement
BaCl₂ Decreased External heavy atom effect
ZnCl₂ Decreased Complex formation and quenching
Natural Waters Variable (0.5-0.9) Combined effects of DOM and ions

The decreased quantum yield in the presence of salts such as NaCl, NaBr, BaCl₂, and ZnCl₂ is attributed to the quenching of the excited singlet state of this compound. Interestingly, the photodegradation is not affected by the presence of oxygen or typical triplet quenching agents such as sorbic acid, providing further support for the involvement of the singlet excited state rather than the triplet state in the photodegradation process [2].

Dissolved organic matter (DOM) in natural waters can also influence this compound photodegradation through various mechanisms including light screening, excited-state energy transfer, and radical generation. The net effect depends on the specific composition and concentration of DOM, with both inhibition and enhancement of degradation rates possible depending on the dominant mechanism.

Environmental Persistence and Degradation Timescales

This compound exhibits varying persistence under different environmental conditions:

  • Aqueous photolysis: DT₅₀ of approximately 12 hours in distilled water under natural sunlight at 40°N latitude in midsummer [1]
  • Soil surface: DT₅₀ values ranging from 18-140 days under field conditions, primarily attributed to photolysis on the soil surface [1]
  • Dark conditions: Relative persistence in the dark, with minimal degradation in sterile buffered water at various pH values over 28 days [1]

The relatively rapid photodegradation in surface waters suggests that direct photolysis represents an important dissipation pathway for this compound in aquatic systems, potentially limiting its persistence in sunlit environmental compartments.

Applications in Environmental Risk Assessment

The protocols and data presented in this application note support comprehensive environmental risk assessment for this compound and its transformation products. Key applications include:

  • Exposure modeling: Incorporation of photodegradation rates and pathways into predictive models for aquatic systems
  • Metabolite toxicity assessment: Evaluation of the biological activity and potential ecological effects of major photoproducts
  • Water treatment optimization: Design of advanced oxidation processes based on understanding of degradation mechanisms
  • Regulatory decision-making: Support for pesticide registration and usage restrictions based on environmental fate data

The identification of stable photoproducts with masses of 294(a), 278, and 190 Daltons suggests that complete mineralization of this compound may require extended irradiation or additional degradation processes, highlighting the potential for persistent transformation products in aquatic environments [4] [5]. These findings underscore the importance of considering both the parent compound and its major transformation products in comprehensive risk assessment frameworks.

References

Application Notes: Photochemical Degradation of Fenarimol

Author: Smolecule Technical Support Team. Date: February 2026

Fenarimol is a fungicide whose environmental dissipation is significantly influenced by photochemical processes. Understanding its photodegradation mechanisms, particularly through techniques like laser flash photolysis, is crucial for evaluating its environmental fate [1]. The photobehavior of this compound differs meaningfully between solution and solid surfaces, impacting how it breaks down in different environmental compartments [1] [2].

Key Photodegradation Pathways

The primary photodegradation mechanism of this compound involves homolytic cleavage of the bond between the carbinol carbon and the pyrimidine ring. The subsequent fate of the generated radicals depends on the environment, leading to distinct product distributions [1].

The table below summarizes the two primary photodegradation pathways and their conditions:

Pathway Environment Mechanism Key Products / Intermediates
Homolytic Cleavage & Recombination [1] Methanol solution Homolytic cleavage of the pyrimidyl ring bond, generating pyrimidine and ketyl radicals, followed by in-cage recombination. Intermediate with absorption band >350 nm; Product with m/z 328 [1] [2]
Dechlorination [1] Cellulose surface Cleavage of the carbon-chlorine bond, leading to dechlorination. Compound C (from aqueous studies) [1]

The following diagram illustrates the main photodegradation pathways of this compound across different environments:

G cluster_solution Solution Environment (e.g., Methanol) cluster_surface Surface Environment (e.g., Cellulose) This compound This compound Cleavage Homolytic Cleavage This compound->Cleavage Dechlorination Dechlorination This compound->Dechlorination Radicals Pyrimidine & Ketyl Radicals Cleavage->Radicals Recombination In-Cage Recombination Radicals->Recombination Product328 Product (m/z 328) Recombination->Product328 ProductC Dechlorinated Product (Compound C) Dechlorination->ProductC

Experimental Protocol for Laser Flash Photolysis

The following protocol is adapted from methodologies described in the comparative study of this compound in solution and on surfaces [1] [2].

1. Objective To characterize the transient species formed during the photolysis of this compound in methanol and on cellulose surfaces using laser flash photolysis, and to determine the primary reaction mechanisms.

2. Materials and Sample Preparation

  • Chemical Reagents: this compound (high purity, e.g., Riedel-de Haën), methanol (HPLC grade), acetonitrile (HPLC grade), cellulose powder (e.g., Fluka) [1].
  • Sample Preparation:
    • Solution Sample: Prepare a this compound solution in methanol or acetonitrile. Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which quenches triplet states and radicals [1] [3].
    • Surface-Adsorbed Sample: Adsorb this compound onto a solid support like cellulose. Add the cellulose support to a methanolic solution of this compound and allow it to equilibrate for 12 hours with continuous stirring. Evaporate the solvent completely under reduced pressure to obtain a dry, homogeneous powder [1].

3. Instrumentation and Procedure

  • Laser Flash Photolysis System: The core setup typically consists of a pulsed Nd:YAG laser as the excitation source and a pulsed Xenon lamp as the probe light. The laser pulse should be in the UV range, and transient absorption signals are detected using a monochromator and a photomultiplier tube or a fast-response diode array detector [1] [2] [3].
  • Procedure:
    • Place the solution or solid sample in the appropriate sample holder (e.g., quartz cuvette for solutions, solid sample cell for powders).
    • Excite the sample with a focused laser pulse (e.g., 266 nm).
    • Simultaneously, pass the probe light from the Xenon lamp through the sample to the detector.
    • Record the change in the probe light's intensity (transient absorption) over time at various wavelengths (e.g., from 300 nm to 600 nm).
    • Measure the decay kinetics of the transient absorption at specific wavelengths to determine the lifetimes of the transient species.

4. Data Analysis and Expected Observations The table below outlines the key transient species and their characteristics based on published studies:

Parameter Observation in Methanol Solution Observation on Cellulose Surface
Transient Absorption Band centered at 320 nm (common to pyrimidine/chlorobenzene units). Band above 350 nm (assigned to a recombination intermediate) [2]. Broader absorption spectrum extending up to 600 nm [2].
Assigned Species Triplet excited state (T*), ketyl and pyrimidine radicals, recombination intermediates [1]. Triplet state, radicals, and other surface-stabilized intermediates; dechlorination-derived species [1].
Lifetime Analysis Kinetics analysis reveals fast decay for the recombination intermediate, consistent with in-cage recombination [1]. Decay kinetics are likely more complex due to the heterogeneous nature of the surface, potentially showing longer-lived transients [1].

Methodological Gaps and Research Outlook

The available studies provide a foundational understanding but lack exhaustive procedural details for a modern laboratory setting. Key limitations and future research needs include:

  • Limited Protocol Details: The existing literature confirms the use of LFP but omits precise instrumental parameters such as laser fluence, specific pulse width, and detailed data processing methods [1] [2].
  • Lack of Recent Data: The most specific studies on this compound photochemistry are from 2002-2007. There may be significant advancements in photolysis techniques and analytical methods since then that are not reflected here [1] [4] [2].
  • Recommended Next Steps: To develop a robust contemporary protocol, you may need to consult more recent general methodologies for pesticide photolysis [3] and consider extrapolating from LFP studies on compounds with similar chromophores, such as pyrimidine or chlorobenzene rings.

References

Comprehensive Application Notes and Protocols: PBTK Modeling-Facilitated Reverse Dosimetry Approach for Fenarimol Toxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

Fenarimol is a pyrimidine-type fungicide widely used in agricultural practices for controlling fungal diseases in various crops. While effective as a fungicide, this compound has been identified as a potential endocrine-disrupting chemical with documented developmental toxicity in mammalian systems. Traditional in vivo toxicity testing for chemicals like this compound presents significant challenges including ethical concerns, high costs, and prolonged experimental durations. These limitations have accelerated the development of novel approach methodologies (NAMs) that can reduce reliance on animal testing while maintaining scientific rigor for risk assessment.

The Physiologically Based Toxicokinetic (PBTK) modeling-facilitated reverse dosimetry (PBTK-RD) approach represents a transformative strategy in modern toxicology that enables the extrapolation of in vitro toxicity data to predict in vivo outcomes. This approach operates on the fundamental principle that in vitro effect concentrations can be converted to equivalent in vivo doses through mathematical modeling of chemical absorption, distribution, metabolism, and excretion (ADME) processes. For this compound, this methodology has been successfully applied to predict its developmental toxicity profile, demonstrating particular utility for compounds with suspected endocrine-disrupting properties [1] [2].

The scientific foundation of the reverse dosimetry approach rests on the hypothesis that equivalent tissue concentrations produce equivalent toxic effects across experimental systems, whether in vitro or in vivo. By employing a mechanistic PBTK model, researchers can establish quantitative relationships between external exposure doses and internal target tissue concentrations. This capability addresses a critical limitation of in vitro systems—their inability to account for whole-organism pharmacokinetic processes that determine actual chemical exposure at target sites [2] [3]. The resulting integrated approach aligns with the 3Rs principle (Replacement, Reduction, and Refinement of animal testing) while providing a scientifically robust framework for chemical risk assessment.

PBTK Model Development and Parameterization

Model Structure and Design

The development of a minimal PBTK model for this compound typically employs a structure consisting of several key compartments: liver, gut, kidney, richly perfused tissues, slowly perfused tissues, and blood. This structure represents a balance between model complexity and parameter identifiability, ensuring physiological relevance while maintaining computational efficiency. For this compound specifically, the model must account for its particular distribution patterns and metabolic pathways, as these factors significantly influence its toxicokinetic behavior [1].

The model structure operates on mass balance principles, with differential equations describing the rate of change of chemical amount in each compartment. These equations incorporate physiological parameters (e.g., tissue volumes, blood flow rates), compound-specific parameters (e.g., partition coefficients, metabolic rate constants), and system-specific parameters (e.g., exposure scenarios). The model should be designed to simulate both rats (for validation purposes) and humans (for risk assessment applications), with appropriate physiological scaling between species [1] [2].

Table 1: Key Compartments in Minimal PBTK Model for this compound

Compartment Physiological Relevance Key Parameters
Liver Primary site of metabolism Hepatic clearance, partition coefficient
Gut Oral absorption site Absorption rate constant, permeability
Kidney Elimination Renal clearance, glomerular filtration rate
Richly Perfused Tissues Organs with high blood flow (brain, heart, etc.) Tissue:blood partition coefficients
Slowly Perfused Tissues Organs with lower blood flow (muscle, skin, etc.) Tissue:blood partition coefficients
Blood Transport medium Plasma protein binding, blood:air partition coefficient
Parameter Estimation and Optimization

Parameterization of the this compound PBTK model requires integration of multiple data types, including in silico predictions, in vitro measurements, and limited in vivo data. Critical compound-specific parameters for this compound include partition coefficients (defining tissue distribution), metabolic rate constants (determining clearance), and binding affinities (influencing free concentrations). These parameters can be determined through targeted experimental approaches or estimated using quantitative structure-property relationship (QSPR) models [1] [4].

For this compound, specific parameter values have been reported in recent studies. The fraction unbound in plasma is a particularly critical parameter, as it determines the freely available concentration for biological activity. Hepatic metabolic clearance parameters can be derived from in vitro incubation studies with liver microsomes or hepatocytes, followed by appropriate scaling to in vivo values. The model should be calibrated using available in vivo pharmacokinetic data in rats and subsequently verified by comparing predicted concentrations with observed data not used in the calibration process [1] [5].

Table 2: Critical Parameters for this compound PBTK Model

Parameter Type Specific Parameters Determination Method
Physicochemical log P, pKa, solubility Experimental measurement
Binding Plasma protein binding, fraction unbound Equilibrium dialysis, ultrafiltration
Distribution Tissue:blood partition coefficients In vitro incubation, prediction tools
Metabolism Michaelis-Menten constants (Vmax, Km) Liver microsomal incubations
Elimination Renal clearance, biliary excretion In vivo studies, prediction models
Model Evaluation and Validation

Comprehensive model evaluation is essential to establish confidence in PBTK model predictions. For this compound, this process involves comparing model-predicted blood concentration-time profiles with observed in vivo data following various administration routes and dose levels. Statistical measures such as average fold error (AFE) and root mean square error (RMSE) provide quantitative assessment of model accuracy. A well-validated model should predictions within twofold of observed values for most data points [1] [4].

Additional validation can include comparing predicted cumulative excretion of this compound and its metabolites with experimental data, although some discrepancies may occur due to unaccounted metabolic pathways. For the this compound model, evaluation against independent datasets (not used in model calibration) strengthens the validation process and demonstrates model robustness. The model's predictive capability for human kinetics should be assessed through comparison with in vitro human metabolism data and, when available, limited human exposure data [1].

Reverse Dosimetry Approach

Conceptual Framework and Workflow

The reverse dosimetry approach provides a systematic methodology for translating in vitro concentration-response data to in vivo dose-response relationships. The fundamental premise is that an in vitro bioactivity concentration represents a target tissue concentration that would produce similar effects in vivo. The PBTK model serves as the computational bridge by identifying the external dose regimen that would produce the critical internal concentration associated with effects in the in vitro system [1] [2].

The workflow begins with the determination of in vitro point of departure (PoD) values, such as the lowest observed effect concentration (LOEC) or benchmark concentration (BMC). These values are then adjusted for differences in protein binding and other factors between the in vitro system and in vivo conditions. The PBTK model performs reverse dosimetry calculations to identify the daily external dose that would yield steady-state blood or tissue concentrations equivalent to the adjusted in vitro PoD. This process generates a predicted in vivo dose-response curve that can be used to derive points of departure for risk assessment, such as benchmark doses (BMDs) [1] [4].

The following diagram illustrates the complete workflow for the PBTK modeling-facilitated reverse dosimetry approach:

G Start Start PBTK-RD Workflow InVitroData In Vitro Toxicity Data Start->InVitroData ProteinBinding Protein Binding Correction InVitroData->ProteinBinding PBTKModel PBTK Model Development ProteinBinding->PBTKModel ReverseDosimetry Reverse Dosimetry Calculation PBTKModel->ReverseDosimetry InVivoPred Predicted In Vivo Dose-Response ReverseDosimetry->InVivoPred Validation Model Validation InVivoPred->Validation RiskAssess Risk Assessment Application Validation->RiskAssess

Implementation and Calculations

The implementation of reverse dosimetry requires careful consideration of several technical factors. Protein binding corrections are essential because the free concentration (unbound fraction) is generally considered the biologically active moiety. The adjustment typically involves measuring or estimating the fraction unbound in both the in vitro assay medium and in plasma, then calculating the corrected effective concentration [2] [4].

For this compound, the reverse dosimetry approach has been successfully implemented using in vitro developmental toxicity data. The predicted assay equivalent rat oral dose of 36.46 mg/kg was found to be comparable to the literature-reported in vivo BMD10 value of 22.8 mg/kg, demonstrating reasonable accuracy in prediction. This level of concordance (approximately 1.6-fold difference) supports the utility of the approach for quantitative risk assessment applications [1].

The mathematical implementation typically involves iterative simulations with the PBTK model to identify the external dose that produces a steady-state blood concentration equivalent to the protein-binding-adjusted in vitro effect concentration. For some applications, target tissue concentrations may be used instead of blood concentrations, particularly when there is evidence of active transport or specific accumulation mechanisms. The output is a series of predicted in vivo doses corresponding to different effect levels from the in vitro concentration-response curve [1] [4].

Experimental Protocols

In Vitro Toxicity Testing

Objective: To generate concentration-response data for this compound toxicity in relevant in vitro systems.

Developmental Toxicity Assessment Using ES-D3 Cell Differentiation Assay:

  • Cell Culture: Maintain murine embryonic stem ES-D3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% heat-inactivated fetal calf serum, 2 mM L-glutamine, 50 U/mL penicillin, 50 μg/mL streptomycin, and 1000 U/mL leukemia inhibitory factor (LIF) to maintain undifferentiated state. Culture at 37°C with 5% CO2 in a humidified atmosphere [6].
  • Cytotoxicity Assessment: Seed ES-D3 cells in 96-well plates at 1×10^4 cells/mL and allow adherence for 24 hours. Prepare this compound solutions in DMSO (final solvent concentration ≤0.2%). Expose cells to this compound across an appropriate concentration range (e.g., 0.1-100 μM) for 3 and 5 days. Assess cell viability using WST-1 assay according to manufacturer's protocol [6].
  • Differentiation Assay: Prepare hanging drops of 20 μL cell suspension (3.75×10^4 cells/mL) containing this compound test concentrations on lids of 96-well plates. Incubate for 3 days to form embryoid bodies, then transfer to bacterial grade dishes for 2 days in suspension. Plate embryoid bodies in 24-well tissue culture plates and monitor differentiation for 5-10 days. Score percentage of embryoid bodies with contracting cardiomyocytes as differentiation endpoint [6] [4].
  • Data Analysis: Calculate IC50 values for inhibition of differentiation using nonlinear regression. Determine lowest observed effect concentration (LOEC) and benchmark concentration (BMC) for statistical analysis.

Endocrine Disruption Screening:

  • Yeast Estrogen Screen (YES): Conduct according to OECD guidelines to assess estrogen receptor binding affinity [2].
  • Steroidogenesis Assay (H295R): Culture H295R human adrenocortical carcinoma cells and expose to this compound for 48 hours. Measure estradiol and testosterone production as indicators of steroidogenesis disruption [2].
PBTK Model Parameterization

Objective: To determine critical parameters for development of this compound PBTK model.

Plasma Protein Binding:

  • Equipment: Rapid equilibrium dialysis (RED) device, thermomixer, LC-MS/MS system [5].
  • Procedure: Prepare this compound solutions in phosphate buffer (1-10 μM) and add to sample chambers. Load plasma (rat or human) to adjacent chambers. Dialyze at 37°C with continuous shaking for 4-6 hours. Quantify this compound concentrations in both chambers using validated LC-MS/MS method [5] [4].
  • Calculation: Determine fraction unbound (fu) = Concentrationbuffer/Concentrationplasma.

Hepatic Metabolic Clearance:

  • Liver Microsomal Incubations: Prepare incubation mixtures containing liver microsomes (0.5 mg protein/mL), this compound (1-100 μM), and NADPH regenerating system in phosphate buffer. Incubate at 37°C with aliquots taken at predetermined time points (0-60 min). Terminate reactions with ice-cold acetonitrile and quantify this compound depletion by LC-MS/MS [7] [4].
  • Data Analysis: Calculate intrinsic clearance (CLint) from substrate depletion curves using half-life method.

Tissue Partition Coefficients:

  • In Vitro Method: Use tissue homogenate or tissue slice partitioning studies [4].
  • In Silico Prediction: Employ mechanistic prediction tools such as Poulin and Theil method based on compound physicochemical properties [4].

Case Study Application to this compound

Model Development and Evaluation

In a recent case study, a minimal PBTK model was developed for this compound in both rats and humans to support the prediction of developmental toxicity [1]. The model incorporated in vitro and in silico parameter values including tissue partition coefficients derived using mechanistic methods, hepatic clearance parameters from liver microsomal incubation studies, and protein binding data from equilibrium dialysis experiments. The model structure included key compartments relevant to this compound's distribution and potential sites of toxicity.

The model was evaluated by comparing predicted blood concentration-time profiles with observed in vivo data in rats following both intravenous and oral administration. The results demonstrated good predictive performance, with most predicted concentrations falling within twofold of observed values. This level of accuracy was considered acceptable for the intended application of predicting in vivo developmental toxicity points of departure. The model was subsequently applied to humans using appropriate physiological scaling and human-specific metabolic parameters [1].

For this compound, the PBTK model successfully described its nonlinear pharmacokinetic behavior, particularly at higher dose levels where saturation of metabolic processes may occur. The model also accounted for species differences in key ADME processes between rats and humans, enabling more accurate cross-species extrapolation. This comprehensive model development and evaluation process established a solid foundation for implementing the reverse dosimetry approach [1] [5].

Reverse Dosimetry Implementation

The implementation of reverse dosimetry for this compound utilized in vitro developmental toxicity data from the ES-D3 cell differentiation assay. The lowest observed effect concentration from this assay was adjusted for differences in protein binding between the in vitro assay medium and rat blood. The PBTK model was then used to determine the oral dose level in rats that would produce a blood concentration equivalent to the protein-binding-adjusted in vitro effect concentration [1].

The results demonstrated that the predicted assay equivalent rat oral dose for this compound was 36.46 mg/kg, which showed good agreement with the literature-reported in vivo benchmark dose (BMD10) of 22.8 mg/kg for developmental toxicity. The relatively small difference (approximately 1.6-fold) between predicted and observed values supports the validity of the PBTK-RD approach for this compound. This level of concordance is particularly notable given that the model parameters were primarily derived from in vitro and in silico sources without extensive calibration to in vivo pharmacokinetic data [1].

The approach was further extended to humans by extrapolating the in vitro effect concentration to a human equivalent dose using the human PBTK model. This application demonstrates the utility of the methodology for human health risk assessment when compound-specific human toxicity data are unavailable. The successful prediction of this compound's developmental toxicity highlights the potential of this approach to inform priority-setting and risk assessment decisions for data-poor chemicals [1].

Table 3: this compound Reverse Dosimetry Predictions vs. In Vivo Data

Parameter Predicted Value In Vivo Value Fold Difference
Rat Oral Dose (BMD10) 36.46 mg/kg 22.8 mg/kg 1.6
Human Equivalent Dose Model-derived Not available -
Chemical-Specific Adjustment Factor Calculated Default value -

Regulatory Applications and Uncertainty Assessment

Chemical-Specific Adjustment Factors

The PBTK-RD approach for this compound enables the derivation of chemical-specific adjustment factors (CSAFs) for interspecies and interindividual variability, moving beyond default uncertainty factors traditionally used in risk assessment. By comparing the predicted population variability in this compound plasma concentrations with default uncertainty factors, researchers can evaluate the protectiveness of conventional risk assessment approaches [1].

For this compound, Monte Carlo simulations were performed to predict population variability in plasma concentrations and to derive CSAF for intersubject human kinetic differences. The comparison of CSAF values for interspecies and intersubject toxicokinetic variability with their respective default values revealed that the applied default uncertainty factors were adequately protective for this compound. This application demonstrates how PBTK modeling can provide quantitative, mechanistic evidence to support chemical risk assessment and potentially refine safety criteria [1].

The derivation of CSAFs incorporates probabilistic methods to account for physiological and biochemical variability in key ADME processes across human populations. This represents a significant advancement over traditional default factors by providing a more scientifically grounded, chemical-specific basis for addressing human variability. As regulatory agencies increasingly accept such approaches, the application of PBTK modeling for deriving chemical-specific adjustment factors is expected to expand [1] [3].

Uncertainty and Variability Analysis

Comprehensive uncertainty and variability analysis is essential for establishing confidence in PBTK-RD predictions. For the this compound case study, this involved assessing both model uncertainty (related to model structure and parameter values) and population variability (interindividual differences in physiology and biochemistry). Sensitivity analysis identified the most influential parameters on model outputs, guiding targeted refinement of these parameters [1].

Several limitations and uncertainties remain in the application of PBTK-RD for this compound and similar compounds. These include potential gaps in model structure (e.g., inadequate representation of certain tissues or metabolic pathways), uncertainties in parameter values (particularly for humans), and the assumption that in vitro effect concentrations directly correspond to in vivo target tissue concentrations. Despite these limitations, the approach represents a significant advancement in the use of alternative methods for chemical risk assessment [1] [6].

Conclusion

The PBTK modeling-facilitated reverse dosimetry approach for this compound demonstrates the power of integrating in vitro toxicity data with computational modeling to predict in vivo toxicological outcomes. The successful prediction of this compound's developmental toxicity, with reasonable accuracy compared to traditional in vivo studies, supports the utility of this methodology for chemical risk assessment. The approach aligns with the 3Rs principle by reducing reliance on animal testing while providing mechanistically grounded, quantitative predictions of toxicity.

Future developments in this field will likely focus on refining model structures to better represent key biological processes, improving parameter estimation methods through advanced in vitro and in silico techniques, and expanding application to broader chemical classes and toxicological endpoints. As regulatory acceptance of these approaches grows, PBTK modeling-facilitated reverse dosimetry is poised to become an increasingly important tool in chemical safety assessment, potentially transforming how we evaluate and manage risks from environmental chemicals like this compound.

References

reducing fenarimol dermal exposure during application

Author: Smolecule Technical Support Team. Date: February 2026

Fenarimol Exposure at a Glance

The table below summarizes quantitative data on dermal exposure to this compound during typical handling activities, which can help you benchmark and assess the effectiveness of your safety controls [1].

Activity Total Dermal Exposure (Mean) Percentage of Handled Active Ingredient Most Exposed Body Part(s)
Mixing/Loading 0.17 ± 0.11 mg 0.001 ± 0.001% Hands (~100% of exposure)
Application (Spraying) 0.22 ± 0.15 mg 0.003 ± 0.002% Back and Legs (Shins accounted for 54.8%)

Frequently Asked Questions (FAQs)

Q1: Which tasks present the highest risk of dermal exposure? The risk is present during both suspension preparation and application, but the primary exposure sites differ [1]:

  • Mixing/Loading: The hands are the critical exposure point, receiving nearly 100% of the dermal dose. This highlights the absolute necessity of wearing chemical-resistant gloves during these steps.
  • Application: During spraying, the back and legs become the most exposed areas, with over half of the exposure occurring specifically on the shins. Wearing appropriate protective gear on the torso and legs is crucial.

Q2: What is the most important piece of personal protective equipment (PPE)? Chemical-resistant gloves are non-negotiable. Given that hands can receive virtually all of the exposure during mixing and loading, gloves are your first and most important line of defense [1].

Q3: Besides the hands, what other body parts need protection? Your legs, especially the shins, and back require protection. During application activities like spraying, these areas receive the majority of dermal exposure. Wearing a full-length lab coat or protective suit and sturdy, impermeable footwear is essential [1].

Troubleshooting & Exposure Control Guide

Problem Possible Cause Solution
High potential for hand contact during liquid handling. Inadequate hand protection or improper glove removal technique. Mandate double-gloving with chemical-resistant gloves (e.g., nitrile). Practice proper glove doffing to prevent skin contamination.
Uncertainty about full-body exposure levels during experimental procedures. Lack of quantitative exposure monitoring for specific methods. Implement a dermal exposure assessment study using standardized patches and gloves on different body parts, as detailed in the experimental protocol below [1].
Contamination of torso and legs during simulated application (e.g., spraying). Lack of protective clothing on the body and legs. Wear a long-sleeved, back-closing lab coat and dedicated protective trousers. Ensure no gaps exist between footwear and trousers [1].

Experimental Protocol: Assessing Dermal Exposure

This methodology, adapted from a greenhouse exposure study, provides a framework for quantifying dermal exposure in a laboratory setting [1].

1. Principle Dermal exposure is measured by attaching absorbent patches to specific areas of protective clothing and using cotton gloves. The patches and gloves are collected after the procedure, and the amount of this compound residue is extracted and quantified.

2. Materials

  • Dermal Patches: Cellulose thin-layer chromatography paper (e.g., Whatman 17CHR, 1-mm thickness), cut to 50 cm².
  • Hand Exposure: Cotton gloves.
  • Extraction Solvent: HPLC-grade acetone.
  • Analysis: Gas Chromatograph with a Nitrogen-Phosphorous Detector (GC-NPD) or other suitable analytical instrumentation.

3. Procedure

  • Patch Placement: Attach dermal patches to the following areas of the protective garment: forehead, front of neck, back of neck, chest/abdomen, back, upper arms, forearms, thighs, and shins.
  • Hand Monitoring: Don cotton gloves over chemical-resistant gloves during all handling procedures.
  • Sample Collection: Upon completion of the experiment, carefully collect all patches and gloves using clean tweezers. Place each sample into a separate labeled container.
  • Extraction: Add acetone to each container and agitate at 200 rpm for 60 minutes.
  • Analysis: Concentrate the extracts and analyze this compound residue using GC-NPD.

The workflow for this exposure assessment is outlined in the following diagram:

G Start Start Exposure Assessment Prep Prepare Sampling Matrices (Dermal Patches, Cotton Gloves) Start->Prep Place Place Patches on Protective Gear (Shins, Back, Hands, etc.) Prep->Place Perform Perform Experimental Procedure (Mixing/Loading or Application) Place->Perform Collect Collect All Patches and Gloves Perform->Collect Extract Extract Residues with Solvent Collect->Extract Analyze Analyze via GC-NPD Extract->Analyze Calculate Calculate Dermal Exposure Analyze->Calculate

Key Safety Practices Diagram

The diagram below summarizes the primary routes of exposure and the corresponding protective measures, highlighting that protection is a multi-step process.

G Exposure This compound Exposure Risk Dermal Dermal Contact Exposure->Dermal Inhalation Inhalation of Spray/Aerosols Exposure->Inhalation Body Contamination of Torso & Legs Exposure->Body Gloves Wear Chemical-Resistant Gloves Dermal->Gloves Hands Protects HANDS during Mixing/Loading Gloves->Hands Respirator Use Respirator in Poorly Ventilated Areas Inhalation->Respirator Clothing Wear Long Lab Coat & Protective Trousers Body->Clothing Shins Protects SHINS & BACK during Application Clothing->Shins

Key Takeaways for Your Research

  • Focus on Hands First: The data is clear that glove use is the single most critical control measure [1].
  • Don't Neglect the Body: For procedures involving liquid transfer or spraying, protective clothing on the torso and legs is essential to prevent significant exposure [1].
  • Validate with Data: If your experimental process changes significantly, consider conducting a small-scale exposure assessment to ensure your safety controls are effective [1].

References

fenarimol analytical method validation and recovery

Author: Smolecule Technical Support Team. Date: February 2026

Validated Methods & Key Parameters

The table below summarizes core validation parameters from several studies for easy comparison.

Sample Type Analytical Technique Extraction Method LOQ / LOD Recovery (%) Key Validation Findings
Liver, Kidney, Gastric Content [1] [2] HPLC-DAD/MSD Solid-Phase Extraction (SPE) LOD: 1.0 mg/L (HPLC-DAD) [2] N/A for validation Good precision and accuracy; Method linearity confirmed [2]
Banana [3] UHPLC-MS/MS Modified QuEChERS LOQ: 10.0 μg/kg [3] 70-120% (across multiple levels) [3] Method validated per SANCO/12495/2011; Trueness and precision acceptable [3]
Carmelite Drops (Nutraceutical) [4] Fast GC-MS Dispersive Liquid-Liquid Microextraction (DLLME) LOD: 5.00 μg/kg (for most compounds) [3] Data presented as relationship to alcohol content [4] Linearity, LOD/LOQ, accuracy, precision assessed; Matrix effects studied [4]
Greenhouse Exposure Matrices [5] GC-NPD Solvent Extraction (Acetone) MLOQ: Calculated based on ILOQ and protocol [5] Confirmed via recovery tests [5] ILOD, ILOQ, linearity, extraction efficiency, and trapping efficiency validated [5]

Detailed Experimental Protocols

To assist with troubleshooting, here are the detailed workflows for two key methods used for fenarimol analysis.

Method 1: QuEChERS/UHPLC-MS/MS for Banana Samples [3]

This multiresidue method is suitable for plant-based matrices and was validated according to European Union SANCO guidelines.

G cluster_QuEChERS QuEChERS Details cluster_Validation Validation Parameters Checked A Sample Homogenization B Modified QuEChERS Extraction A->B C Centrifugation B->C B1 Use of QuEChERS salts B2 Extraction with solvent D UHPLC-MS/MS Analysis C->D E Data Acquisition & Quantification D->E V1 Linearity V2 LOQ (10 μg/kg) V3 Trueness (Recovery 70-120%) V4 Precision (RSD < 20%)

Method 2: HPLC-DAD/MSD for Forensic Biological Samples [1] [2]

This method was developed for a fatal intoxication case and highlights the analysis of complex post-mortem matrices.

G cluster_SPE SPE Protocol cluster_Detection Detection & Confirmation A Biological Sample (Liver, Kidney, Gastric Content) B Solid-Phase Extraction (SPE) A->B C Elution & Concentration B->C B1 Bond Elut Certify LRC columns B2 Conditioning, Loading, Washing, Elution D HPLC-DAD/MSD Analysis C->D E Spectral Matching & Quantification D->E D1 DAD: UV spectrum for identification D2 MSD: Mass confirmation via pseudo-molecular ion

Frequently Asked Questions & Troubleshooting

Q1: What is a major challenge in quantifying this compound in complex herbal nutraceuticals, and how can it be mitigated?

A: The primary challenge is significant matrix effects (ME), which can suppress or enhance the analyte signal in GC-MS or LC-MS/MS, leading to inaccurate quantification [4].

  • Troubleshooting Steps:
    • Study Matrix Factors: Conduct an in-depth study of the matrix factor for your specific product. For alcohol-based tinctures like Carmelite drops, the alcohol content (e.g., 20%) was found to be a critical factor impacting recovery and ME [4].
    • Apply Corrections: Use matrix-matched calibration or internal standards. A stable isotopically labeled internal standard (SIL-IS) is ideal but can be costly and unavailable for all analytes [4].
    • Optimize Clean-up: Improving the clean-up efficiency during sample preparation (e.g., in the QuEChERS or DLLME step) is the most effective way to reduce interfering matrix components [4].

Q2: In a forensic context, how can we confidently identify this compound in post-mortem samples where it was not initially suspected?

A: As in a reported case, initial suspicion might be for other pesticides (e.g., organophosphates). A combination of techniques provides confident identification [1] [2]:

  • Use Complementary Detectors: Employ HPLC with both Diode Array Detection (DAD) and Mass Spectrometric Detection (MSD).
  • DAD's Role: The DAD provides a UV spectrum and checks for peak homogeneity. However, similar UV spectra from different compounds can limit positive identification alone [1] [2].
  • MSD's Role: The MSD provides mass spectral information, such as the pseudo-molecular ion, which is crucial for confirming the identity of the molecule. The combination of both detectors greatly simplifies identifying unknowns and increases confidence in the results [1] [2].

Q3: What are typical concentration ranges found in real-world cases?

A: While therapeutic or toxic ranges in humans are not well-established, data from a fatal intoxication case provides a reference. Concentrations found in post-mortem tissues were 89.0 mg/mL in gastric contents, 1.9 mg/g in liver, and 0.4 mg/g in kidney [1] [2]. Note that blood was not available for analysis in this case, and post-mortem redistribution can affect concentrations in various tissues [2].

References

Key Findings at a Glance: Potent Fenarimol Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most potent fenarimol analogues identified from a large-scale screening effort, which can serve as key reference compounds for your research [1] [2].

Analogue Identifier In Vitro Potency (MIC₅₀) In Vivo Efficacy (Larval Survival) Key Property (Log D at pH 7.4)
Analogue 9 0.25 μM Data not specified Data not specified
Analogue 12 0.25 μM Data not specified Data not specified
Analogue 1 < 9 μM Prolonged survival [1] < 2.5 [1]
Analogue 4 < 9 μM Prolonged survival [1] < 2.5 [1]
Analogue 8 < 9 μM Prolonged survival [1] < 2.5 [1]
Analogue 16 < 9 μM Prolonged survival [1] < 2.5 [1]
Analogue 167 < 9 μM Prolonged survival [1] < 2.5 [1]
Analogue 310 < 9 μM Prolonged survival [1] < 2.5 [1]

> Note: The identifiers (e.g., "Analogue 9") correspond to the numbering system used in the open-source MycetOS project [1]. The MIC₅₀ (Minimum Inhibitory Concentration) is the median concentration required to inhibit the growth of 50% of Madurella mycetomatis isolates. In vivo efficacy was tested in a Galleria mellonella larval model [1] [2].

Frequently Asked Questions & Troubleshooting

Here are answers to some specific issues you might encounter during your experiments.

Q1: My this compound analogue shows excellent in vitro activity but fails in the in vivo larval model. What could be the reason? A: The most likely cause is suboptimal lipophilicity. A strong correlation exists where analogues with a calculated log D (at pH 7.4) value below 2.5 demonstrate significantly better in vivo efficacy, leading to prolonged larval survival [3] [1] [2]. Overly lipophilic compounds (log D > 2.5) may have poor solubility or unfavorable pharmacokinetics, hindering their ability to penetrate the fungal grains in an infected host [1].

Q2: Which physicochemical properties, besides log D, are associated with high in vitro potency? A: Analysis of 185 analogues revealed that more potent compounds (showing lower percentage fungal growth at 100 μM) tend to have the following characteristics [1] [2]:

  • Lower Molecular Weight: Compounds under 400 Da were associated with significantly better potency [1] [2].
  • Fewer Rotational Bonds: Analogues with 5 or fewer rotational bonds were more potent [1] [2]. These properties can guide the design and selection of new analogues for synthesis.

Q3: What is the recommended workflow for evaluating new this compound analogues? A: The established protocol involves a sequential in vitro and in vivo testing pipeline, as visualized below.

G Start New this compound Analogue InVitro1 In Vitro Screening (100 µM & 25 µM) Start->InVitro1 InVitro2 Determine IC₅₀/MIC₅₀ InVitro1->InVitro2 Criteria MIC₅₀ < 9 µM? InVitro2->Criteria InVivo In Vivo Efficacy Test (G. mellonella Model) Criteria->InVivo Yes Fail Re-evaluate/Modify Criteria->Fail No Success Promising Lead InVivo->Success

Detailed Experimental Protocols

For reproducible results, follow these detailed methodologies cited in recent publications.

In Vitro Susceptibility Assay [4] [5] This protocol is used for initial screening and determining the MIC₅₀.

  • Strain Preparation: Culture Madurella mycetomatis (e.g., genome strain MM55) for 7 days at 37°C in RPMI 1640 medium supplemented with L-glutamine and MOPS.
  • Hyphal Suspension: Harvest the mycelium by centrifugation and homogenize via sonication (e.g., 20 seconds at 28 μm). Dilute the suspension in RPMI 1640 to a standard transmission (e.g., 70% at 660 nm).
  • Compound Testing: In a 96-well microplate, add 100 μL of the fungal suspension per well. Add 1 μL of the compound solution (in DMSO) to achieve the desired final concentration (e.g., 100 μM for initial screening).
  • Incubation and Analysis: Incubate the plates and measure metabolic inhibition using viability dyes like resazurin. The MIC₅₀ is determined as the lowest concentration that reduces fungal growth by 50% compared to the control.

In Vivo Galleria Mellonella Model [4] [1] [5] This model predicts therapeutic outcomes by assessing survival and fungal burden.

  • Larval Infection: Inoculate G. mellonella larvae (e.g., in the last left pro-leg) with a suspension of viable M. mycetomatis.
  • Compound Administration: Treat infected larvae with the candidate compound(s). A concentration of 20 μM is a common starting point, and compounds should be non-toxic at this dose [1].
  • Outcome Measurement: Monitor and record larval survival daily over the course of the experiment. Analyze the data using statistical methods like the log-rank test to determine if the treatment significantly prolongs survival compared to an infected, untreated control group [1].

References

fenarimol structure-activity relationship optimization

Author: Smolecule Technical Support Team. Date: February 2026

Fenarimol Optimization: Key SAR Insights

The tables below summarize core findings from a 2025 study that evaluated 185 this compound analogues, providing quantitative benchmarks for your designs [1].

Table 1: Optimal Physicochemical Properties for this compound Analogues This table lists the property ranges associated with potent in vitro and in vivo activity [1].

Property Target for Potent In Vitro Activity Target for Improved In Vivo Efficacy
Lipophilicity (LogD at pH 7.4) LogD > 2.5 LogD < 2.5
Molecular Weight (MW) < 400 Da Not specified
Number of Rotational Bonds ≤ 5 Not specified

Table 2: Structural Modifications & Their Impact on Activity This table outlines the effects of modifying the core this compound structure [1].

Region of Core Structure Impact of Modification
Aromatic Ring B Optimal substituents significantly enhance potency.
Pyrimidine Ring A Specific substituents are crucial for maintaining target engagement and potency.

Essential Experimental Protocols

Here are the core methodologies used to generate the SAR data, which you can adapt for your own compound profiling.

Protocol 1: In Vitro Potency Assessment against M. mycetomatis

This assay determines the half-maximal inhibitory concentration (MIC₅₀) of your compounds [1].

  • Isolate Preparation: Use a panel of at least ten different M. mycetomatis isolates (e.g., mm55) to account for genetic and geographical variability [1].
  • Two-Stage Screening:
    • Primary Screen: Test compounds at concentrations of 100 µM and 25 µM.
    • Potency Confirmation: For hits showing activity at 25 µM, perform a full dose-response curve to determine the MIC₅₀ value [1].
  • Data Interpretation: Compounds with a MIC₅₀ of less than 9 µM are considered potent in vitro inhibitors [1].
Protocol 2: In Vivo Efficacy in a Larval Model

This protocol uses the Galleria mellonella (wax moth) larval model to evaluate efficacy in a live host [1].

  • Infection Model: Infect larvae with M. mycetomatis.
  • Compound Administration: Treat infected larvae with your candidate compounds.
  • Endpoint Measurement: Monitor and record larval survival over time.
  • Data Interpretation: A statistically significant prolongation of survival compared to untreated controls indicates positive in vivo efficacy [1].

Experimental Workflow & SAR Logic

The following diagrams map the key experimental workflows and decision-making processes for this compound optimization.

workflow Start Start: Compound Library InVitro In Vitro Screen Start->InVitro 185 analogues SAR SAR Analysis InVitro->SAR 22 potent hits MIC₅₀ < 9 µM InVivo In Vivo Model SAR->InVivo Design based on LogD & SAR Success Lead Candidate InVivo->Success 5 promising compounds Prolonged survival

Diagram 1: The this compound analogue screening and optimization workflow, from initial library screening to the identification of lead candidates with in vivo efficacy [1].

sar Core This compound Core Structure MW Molecular Weight < 400 Da Core->MW LogD LogD < 2.5 Core->LogD RotBonds Rotational Bonds ≤ 5 Core->RotBonds Rings Optimize A & B Ring Substituents Core->Rings Goal Goal: Improved In Vivo Efficacy MW->Goal LogD->Goal RotBonds->Goal Rings->Goal

Diagram 2: Key structure-activity relationship (SAR) parameters for designing improved this compound analogues, highlighting optimal physicochemical properties and structural features [1].

Frequently Asked Questions & Troubleshooting

Q1: My compound shows excellent in vitro potency (MIC₅₀ < 1 µM) but fails in the in vivo larval model. What could be the reason?

  • Most Likely Cause: The compound's lipophilicity (LogD) is likely too high. The 2025 study found a strong trend where analogues with a LogD > 2.5 showed poor in vivo performance despite good in vitro activity. This could be due to poor solubility, tissue distribution, or rapid metabolism [1].
  • Solution: Redesign the compound to lower the calculated LogD to below 2.5 while attempting to maintain potency. Focus on introducing polar or ionizable groups.

Q2: How can I participate in or access more data from open-source drug discovery for neglected diseases?

  • Answer: You can engage with initiatives like the Open Source Mycetoma (MycetOS) project. This consortium shares all data and ideas publicly on platforms like GitHub and welcomes participation from researchers worldwide. Additionally, the Open Synthesis Network (OSN), coordinated by DNDi, engages students and researchers in synthesizing compounds for diseases like mycetoma [2] [3].

Q3: What is the presumed mechanism of action of this compound analogues against fungi?

  • Answer: this compound is a known fungicide that potently inhibits ergosterol biosynthesis by interfering with the oxidative demethylation of lanosterol, a process catalyzed by cytochrome P450 enzymes [1] [4]. This mechanism is consistent with its activity against M. mycetomatis.

References

fenarimol in vivo toxicity prediction from in vitro data

Author: Smolecule Technical Support Team. Date: February 2026

PBTK Modeling & Reverse Dosimetry for Fenarimol

This section addresses the core methodology for translating in vitro findings to in vivo predictions.

Q: What is the most validated computational method to predict in vivo developmental toxicity of this compound from in vitro data? A: The most validated method is the Physiologically Based Toxicokinetic (PBTK) modeling-facilitated reverse dosimetry (PBTK-RD) approach [1].

  • Concept: This method uses a computational model to simulate the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in a whole organism. Reverse dosimetry "reverses" the process: it starts with a toxic concentration measured in an in vitro assay and calculates the equivalent external dose (e.g., oral mg/kg) that would lead to that concentration in a target tissue in vivo [1].
  • Application for this compound: A minimal PBTK model for this compound has been developed in rats and humans. This model successfully translated in vitro toxicity data from a mouse embryonic stem cell differentiation assay (EST) into equivalent oral doses, which showed good correlation with reported in vivo benchmark dose (BMD) values in rats [1].
  • Key Benefit: This approach directly addresses the major challenge of in vitro to in vivo extrapolation (IVIVE) by accounting for the complex ADME processes that are absent in cell culture systems [1].

Experimental Protocols & Data

Here you will find detailed methodologies and summarized quantitative data from recent studies.

Q: What are the key in vitro assays and associated protocols used for this compound toxicity testing? A: The primary assays used are the Embryonic Stem Test (EST) for developmental toxicity and the Comet assay for genotoxicity.

  • Protocol 1: Embryonic Stem Test (EST) for Developmental Toxicity [1]

    • Cell Line: Mouse embryonic stem cell line (ES-D3).
    • Endpoint: Inhibition of spontaneous differentiation into contracting cardiomyocytes.
    • Procedure:
      • Culture ES-D3 cells and form 3D aggregates known as "embryoid bodies."
      • Expose the embryoid bodies to a range of concentrations of this compound.
      • Monitor and quantify the percentage of embryoid bodies that develop into contracting cardiomyocytes over a defined period (e.g., 10 days).
      • Determine the concentration that inhibits differentiation by 50% (IC50).
  • Protocol 2: Single-Cell Gel Electrophoresis (Comet) Assay for Genotoxicity [2]

    • Cell Types: Mammalian leukocytes (e.g., from mouse or rat) or plant cells (Impatiens balsamina).
    • Endpoint: DNA strand breaks, measured by the migration of DNA from the nucleus under an electric field.
    • Procedure:
      • Embed treated cells in agarose on a microscope slide.
      • Lyse cells to remove membranes and proteins, leaving "nucleoids."
      • Subject the nucleoids to electrophoresis.
      • Stain DNA with a fluorescent dye (e.g., ethidium bromide).
      • Analyze under a fluorescence microscope; DNA damage is visualized as a "comet" tail, and the percentage of DNA in the tail is quantified.

The table below summarizes key toxicity data and parameters for this compound from recent research:

Assay / Parameter Description Value / Finding Source / Context
In Vitro Developmental Toxicity (EST) Concentration inhibiting ES-D3 cell differentiation IC50 used as input for PBTK-RD model [1]
In Vitro Genotoxicity (Comet Assay) Induction of DNA strand breaks in mouse leukocytes Significant increase at 0–96 ng/mL [2]
Predicted In Vivo PoD (Rat) Assay equivalent oral dose for developmental toxicity Correlated well with reported BMD10 value [1]
Key PBTK Parameter (Rat) Fraction unbound in plasma (fu,p) 0.019 [1]
Key PBTK Parameter (Rat) In vitro hepatic clearance (CLh, in vitro) 4.30 µL/min/million cells [1]

Machine Learning & SAR for Toxicity Prediction

This section covers supplementary in silico approaches that can enhance your research.

Q: How can Machine Learning (ML) and Structure-Activity Relationships (SAR) be applied? A: ML and SAR models can predict toxicity and optimize compound design, serving as powerful tools for screening and prioritization.

  • Machine Learning for Toxicity Prediction [3]

    • Principle: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are trained on chemical structure data and historical toxicity assay results to predict the toxicological endpoints of new compounds.
    • Best Practices: For reliable models, ensure:
      • Defined Endpoint: The toxicity being predicted must be clear and specific.
      • Unambiguous Algorithm: The model's operation should be transparent.
      • Defined Domain of Applicability: Know the chemical space where the model's predictions are valid.
      • Appropriate Validation: Models must be internally and externally validated for robustness [3].
  • Structure-Activity Relationship (SAR) for this compound Analogues [4]

    • Finding: Research on this compound analogues for antifungal activity revealed that lower lipophilicity (Log D < 2.5) was correlated with better in vivo efficacy in a larval model.
    • Troubleshooting Tip: If your this compound analogue shows good in vitro potency but poor in vivo performance, consider modifying its structure to reduce its Log D value, as high lipophilicity can lead to issues like poor solubility, off-target binding, and rapid metabolism [4].

Troubleshooting Common Challenges

This FAQ section addresses specific problems you might encounter during your experiments.

Q: My in vitro model shows toxicity, but the PBTK-RD prediction seems to overestimate the safe in vivo dose. What could be wrong?

  • A: Consider these factors:
    • Metabolic Competence: Your in vitro system may lack the full metabolic enzymes present in vivo. This compound is known to be metabolized by cytochrome P450 enzymes [1] [2]. If your assay doesn't account for metabolic detoxification (or activation), the in vitro toxicity may be overestimated.
    • Protein Binding: The PBTK model uses the fraction unbound in plasma (fu,p). Ensure you are using the correct, experimentally determined value for your calculations, as only the unbound fraction is considered biologically active [1].

Q: I am getting conflicting genotoxicity results for this compound. How should I interpret this?

  • A: This is a known issue reported in the literature. This compound has been shown to induce DNA damage in the Comet assay and in rat hepatocytes but can test negative in other assays, like those for chromosomal aberrations or mouse bone marrow micronucleus tests [2]. This suggests that:
    • Its genotoxic potential may be assay- and species-specific.
    • It may cause DNA strand breaks but not necessarily lead to chromosomal mutations or clastogenicity under all conditions. A weight-of-evidence approach, considering all available data, is recommended.

Workflow for this compound Toxicity Prediction

The diagram below illustrates the integrated workflow for predicting this compound's in vivo toxicity, combining in vitro data, PBTK modeling, and in silico tools.

Fenarimol_Workflow Start Start: In Vitro Toxicity Testing InVitroData Collect In Vitro Data (e.g., IC50 from EST) Start->InVitroData ReverseDosimetry Reverse Dosimetry Calculation InVitroData->ReverseDosimetry PBTKModel PBTK Model Input: Physico-chemical & ADME Parameters PBTKModel->ReverseDosimetry InVivoDose Predicted In Vivo Equivalent Dose ReverseDosimetry->InVivoDose ML_SAR In Silico Support: ML & SAR Analysis ML_SAR->InVitroData Prioritizes Testing ML_SAR->PBTKModel Provides Inputs

This technical support guide synthesizes the latest methodologies for this compound toxicity prediction. The PBTK-RD approach provides a robust quantitative framework, while ML and SAR offer valuable supportive insights.

References

fenarimol solvent selection for analytical extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What solvents are suitable for fenarimol extraction? this compound has moderate solubility in water but is highly soluble in many organic solvents. The choice depends on your sample matrix and analytical technique. Refer to the table below for specific solvents.
  • What are the primary analytical techniques for this compound? Common techniques include Gas Chromatography (GC) and Liquid Chromatography (HPLC/LC-MS/MS). The selection often depends on the required sensitivity and the nature of the sample matrix.
  • My analysis shows low recovery of this compound. What should I check? First, verify your extraction solvent is appropriate for your sample. For complex food matrices like grapes or soya, a clean-up step using dispersive Solid-Phase Extraction (d-SPE) is highly recommended to remove co-extractives that can cause matrix effects [1].

This compound Properties & Solvent Selection

The following table summarizes the solubility and key physical properties of this compound to guide your solvent selection [2].

Property Value & Conditions Relevance to Extraction
Water Solubility 13.7 mg/L @ 20°C, pH 7 Low solubility makes water unsuitable for extraction, but indicates potential for matrix moisture to affect recovery.
Solubility in Organic Solvents
- Methanol 98,000 mg/L Excellent solvent for extraction and standard preparation.
- Ethyl Acetate 73,300 mg/L Excellent solvent for extraction, especially from food matrices [1].
- Xylene 33,300 mg/L Good solvent.
- n-Heptane 920 mg/L Relatively poor solvent; can be used for partitioning/clean-up.
Log P 3.69 @ 20°C Confirms high hydrophobicity; indicates strong preference for organic phases over aqueous ones.
Melting Point 117 - 119 °C Can inform solid-phase extraction (SPE) protocol development and storage conditions.

Established Analytical Methods & Workflows

The table below outlines specific methodologies for extracting and analyzing this compound from various sample types, as cited in the literature [1] [3].

Sample Type Extraction Clean-up Analysis Key Parameters
Cucumbers, Greenhouse Samples [3] Acetone agitation of exposure matrices (patches, gloves) Concentration under N₂ stream GC-NPD HP-5 column; 210°C to 280°C; N-P detector [3].
Grapes [1] Ethyl Acetate d-SPE LC-ESI-MS/MS Electrospray Ionization; Multiple Reaction Monitoring (MRM).
Fruit-based Baby Food [1] Information missing Information missing PTV-LP-GC-HR-TO-F-MS Programmed Temp. Vaporizer; Low-Pressure GC; High-Res Time-of-Flight MS.
Honeys, Honeybees, Pollens [1] QuEChERS Not specified LC-ESI-MS/MS Electrospray Ionization; Multiple Reaction Monitoring (MRM).
Soya Grain [1] Not specified Not specified LC-ESI-MS/MS Electrospray Ionization; Tandem Mass Spectrometry.
HPLC (Reverse Phase) [4] (Method for standard) (Method for standard) HPLC-UV Newcrom R1 column; Mobile Phase: ACN/Water/H₃PO₄ (use HCOOH for MS).

The following diagram illustrates a generalized workflow for this compound analysis in complex food matrices, synthesizing the methods above:

fenarimol_workflow cluster_0 Extraction Solvent Options cluster_1 Analysis Technique Options Start Sample (e.g., Grapes, Soya) Extraction Extraction with Organic Solvent Start->Extraction Cleanup Clean-up (e.g., d-SPE) Extraction->Cleanup  Crude Extract EthylAcetate Ethyl Acetate Extraction->EthylAcetate Methanol Methanol Extraction->Methanol Acetone Acetone Extraction->Acetone Analysis Instrumental Analysis Cleanup->Analysis  Purified Extract Result Quantification & Data Report Analysis->Result LC_MSMS LC-ESI-MS/MS Analysis->LC_MSMS GC_MS GC-MS (EI) Analysis->GC_MS GC_NPD GC-NPD Analysis->GC_NPD

Troubleshooting Common Issues

  • Low Recovery:
    • Cause: Inefficient extraction or compound adsorption.
    • Solution: Ensure samples are well-homogenized. For solid samples, increasing extraction time or using a solvent with higher solubility like ethyl acetate or methanol can help. For GC analysis, check for active sites in your inlet or column [1] [3].
  • Matrix Effects in LC/GC-MS:
    • Cause: Co-extracted compounds from the sample matrix can suppress or enhance the analyte signal.
    • Solution: Incorporate a d-SPE clean-up step after extraction. Using a stable isotope-labeled internal standard for this compound is the most effective way to correct for these effects [1].
  • Peak Tailing in HPLC:
    • Cause: Secondary interactions with residual silanols on the HPLC column.
    • Solution: Use a reversed-phase column with low silanol activity, such as the Newcrom R1 mentioned in one method. Adding a small percentage of acid (e.g., formic or phosphoric) to the mobile phase can also improve peak shape [4].

Key Takeaways

  • High Solubility Solvents: Methanol and Ethyl Acetate are excellent choices for this compound extraction from various matrices [2] [1].
  • Clean-up is Crucial: For complex food and environmental samples, a d-SPE clean-up step is highly recommended to reduce matrix effects and improve method robustness [1].
  • Technique Selection: LC-MS/MS is preferred for high sensitivity and confirmatory analysis, while GC-MS or GC-NPD are well-established, cost-effective alternatives [1] [3].

References

minimizing fenarimol breakthrough in exposure sampling

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Fenarimol Breakthrough

The primary challenge with this compound is its high lipophilicity, often represented by its Log P (octanol-water partition coefficient). A high Log P value indicates a compound is more likely to bind to lipids and non-polar surfaces, which can lead to issues like adsorption to labware, poor recovery from solid-phase extraction (SPE) columns, and inconsistent results.

The most effective strategy to minimize breakthrough is to control the lipophilicity of the compound itself. Research into this compound analogues for drug development has revealed a clear trend:

  • Lower Lipophilicity (Log D < 2.5): Analogues with a calculated distribution coefficient (log D) at pH 7.4 of less than 2.5 showed significantly better efficacy in in vivo models. This suggests that compounds with lower log D values have more favorable pharmacokinetic properties, which can be correlated with reduced non-specific binding and breakthrough in analytical systems [1].
  • Higher Lipophilicity (Log D > 2.5): More lipophilic analogues were associated with poorer performance and a higher potential for issues like off-target binding [1].

Optimized Sampling & Analysis Workflow

For residue analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and robust approach for extracting compounds like this compound from complex matrices. The following workflow, synthesized from validated protocols, is designed to maximize recovery and minimize loss [2] [3].

The diagram below outlines the key stages of this optimized protocol:

G START Sample Preparation (5g honey, fruit, etc.) A Hydration with 10 mL Water START->A B Solvent Extraction (10 mL ACN:Ethyl Acetate 70:30) A->B C Salt-Induced Partitioning (MgSO4, NaCl, Citrate salts) B->C D Vortex & Centrifuge C->D E Clean-up (d-SPE) (MgSO4, PSA sorbent) D->E F Concentration (Nitrogen Evaporator, 45°C) E->F G Analysis (GC-MS or LC-MS/MS) F->G

Detailed Protocol Steps
  • Sample Preparation: Precisely weigh 5.0 g of the homogenized sample (e.g., grapes, honey) into a 50 mL polypropylene centrifuge tube [2] [3].
  • Hydration: Add 10.0 mL of ultrapure water to the sample and agitate vigorously for 2 minutes. This step is crucial for non-liquid samples like fruit or honey to ensure proper interaction with the solvent [2] [3].
  • Solvent Extraction: Add 10.0 mL of a solvent mixture of acetonitrile and ethyl acetate (70:30, v/v). Agitate vigorously for 2 minutes. This mixture is effective at extracting a wide range of pesticides, including this compound [3].
  • Salt-Induced Partitioning: Add a salt mixture to the tube. A typical mixture includes 4.0 g of MgSO₄ (to remove water), 1.0 g of NaCl, and buffered citrate salts (e.g., 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). These salts promote the separation of the organic and aqueous layers, driving the target analytes into the organic phase. Vortex immediately and then centrifuge at ~4000 rpm for 5 minutes [2] [3].
  • Clean-up (d-SPE): Transfer a portion (e.g., 6 mL) of the supernatant to a dispersive-SPE tube containing 900 mg of MgSO₄ and 150 mg of PSA sorbent. PSA is highly effective at removing fatty acids and other polar organic acids. Vortex and centrifuge again [3].
  • Concentration: Transfer the final supernatant to a tube and evaporate to dryness under a gentle stream of nitrogen in a warm water bath (e.g., 45°C). Reconstitute the dry residue in a solvent compatible with your instrument—typically 200 µL of a methanol/water mixture for LC-MS/MS or acetonitrile/ethyl acetate for GC-MS [3].

Key Parameters for Robust Method Development

When developing or validating your method, pay close attention to the following parameters, which are summarized from the literature:

Parameter Recommendation / Value Purpose & Rationale
Sample Weight 5 g [2] [3] Represents the matrix while maintaining manageable extract volume.
Extraction Solvent Acetonitrile:Ethyl Acetate (70:30) [3] Effective for a broad range of pesticides; balanced polarity.
Partitioning Salts MgSO₄, NaCl, Citrate Buffers [2] [3] Removes water, improves phase separation, and controls pH.
d-SPE Clean-up 150 mg PSA, 900 mg MgSO₄ [3] Removes co-extracted fatty acids, sugars, and organic acids.
Final Reconstitution 200 µL solvent [3] Concentrates the analyte for sensitive detection.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery rate low or inconsistent? This is most often due to its lipophilic nature causing adsorption. Ensure you are using inert polypropylene labware instead of glass, which can have active silanol sites. The use of PSA in the clean-up step is critical to remove interfering compounds that can mask the analyte or compete for binding sites. Furthermore, the addition of analyte protectants like D-sorbitol and gluconolactone in the final reconstitution solvent can significantly improve peak shape and response in GC-MS by blocking active sites in the injection port and column [3].

Q2: How does the sample pH affect this compound stability? While the provided research does not specify this compound's stability over a pH range, it is known to undergo direct photodegradation when exposed to light. The primary mechanism involves homolytic cleavage of the bond to the pyrimidine ring [4]. Therefore, it is crucial to store standards and samples in the dark (e.g., in amber vials) and at low temperatures to prevent photolytic decomposition.

Q3: The QuEChERS method has many versions. Which one is best? The "buffered" QuEChERS method (using citrate salts) is generally recommended, as cited in the protocols above. It helps maintain a stable pH around 5, which is suitable for acid-labile compounds and provides more consistent results across different sample matrices compared to non-buffered versions [2].

References

fenarimol vs triadimefon efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Mechanism of Action

Both Fenarimol and Triadimefon belong to a class of fungicides known as sterol biosynthesis inhibitors (SBIs), specifically targeting the cytochrome P-450 dependent enzyme lanosterol 14α-demethylase, which is essential for producing ergosterol in fungal cell membranes [1]. The inhibition of ergosterol biosynthesis disrupts membrane structure and function.

The table below summarizes their core characteristics:

Characteristic This compound Triadimefon
Chemical Group Pyrimidine [1] 1,2,4-Triazole [1] [2]
Primary Target Lanosterol 14α-demethylase (Cyp51) [1] Lanosterol 14α-demethylase (Cyp51) [1] [2]
Mode of Action Coordinates with iron in cytochrome P-450, blocking oxidative demethylation of lanosterol [1] Coordinates with iron in cytochrome P-450, blocking oxidative demethylation of lanosterol [1] [2]
Systemic Activity Yes [1] Yes [1]
Vapour Action Yes [1] Yes [1]
Active Metabolite Information not located in search results Triadimenol (also a registered fungicide) [2]

This shared mechanism of action can be visualized in the following pathway:

G Lanosterol Lanosterol Cyp51 Cyp51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->Cyp51 Demethylation Ergosterol Ergosterol Cyp51->Ergosterol Fungicide Fungicide Fungicide->Cyp51 Inhibits

Efficacy and Experimental Data

Spectrum of Activity and Use Cases

Both fungicides are notably effective against powdery mildews on various crops [1]. This compound is also effective against several other fungi, including leaf spot, rust, and smut fungi [1]. Triadimefon is characterized as a broad-spectrum systemic fungicide [2].

Comparative Phytotoxicity Data

A 1984 study directly compared the phytotoxicity of this compound and Triadimefon on grapevines, with key findings summarized below [3]:

Parameter This compound Triadimefon
Phytotoxic Symptoms Induced stunting, deformation, and necrosis on young leaves [3]. Induced stunting, deformation, and necrosis on young leaves [3].
Cultivar Susceptibility Severity of phytotoxicity varied significantly between grapevine cultivars [3]. Information on cultivar-specific effects not detailed in available text [3].
Experimental Conditions Tests conducted on rooted hardwood cuttings in a greenhouse and an established vineyard [3]. Tests conducted on rooted hardwood cuttings in a greenhouse and an established vineyard [3].
Symptom Severity Symptoms were more severe in greenhouse conditions than in the field [3]. Information not specified in available text [3].

Additional Considerations for Researchers

Resistance Development

Powdery mildew fungi are considered high-risk pathogens for developing resistance to site-specific fungicides like this compound and Triadimefon [4]. Resistance can be qualitative or quantitative and often involves mutations in the target site gene or overexpression of drug efflux transporters [4].

Endocrine Disruption Potential

In vitro screening studies have identified both this compound and Triadimefon as weak estrogen receptor agonists [5]. This indicates a potential for endocrine-disrupting activity that may be relevant for environmental and toxicological profiling.

Research Gaps and Future Directions

The available direct comparative data is limited, with a key phytotoxicity study from 1984 [3]. For a comprehensive contemporary analysis, you may need to investigate the following aspects which are not covered in the current search results:

  • Comparative IC50 values against specific fungal strains.
  • Advanced resistance profiles, including the prevalence of specific Cyp51 mutations.
  • Modern toxicokinetic and environmental fate data.

References

Comparative Activity & Key Properties of Fenarimol Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The 2025 study evaluated 185 fenarimol analogues against the fungus Madurella mycetomatis. The table below summarizes the data for the most promising compounds, highlighting the critical role of lipophilicity (logD) [1] [2] [3].

Analogue ID In Vitro MIC₅₀ (μM) In Vivo Efficacy (Larval Survival) Predicted logD (pH 7.4)
9 0.25 Not reported for this specific compound Not specified
12 0.25 Not reported for this specific compound Not specified
1 <9 Significantly prolonged <2.5
4 <9 Significantly prolonged <2.5
8 <9 Significantly prolonged <2.5
16 <9 Significantly prolonged <2.5
167 <9 Significantly prolonged <2.5
310 <9 Significantly prolonged <2.5
174 <9 Shortened survival (toxic) Not specified

Key SAR and Property Trends:

  • Lipophilicity (logD) is a key predictor: A strong and consistent correlation was found between lower logD values (<2.5) and superior in vivo efficacy in the larval model, without a loss of in vitro potency. This suggests less lipophilic compounds penetrate the fungal "grains" more effectively or have better pharmacokinetic properties [1] [2] [4].
  • Other beneficial physicochemical properties: More potent compounds in vitro (IC₅₀ < 9 μM) were generally associated with a lower molecular weight (p=0.0023) and fewer rotational bonds (p=0.0006) [1].
  • Core structure insights: The research identified several potent "daughter chemotypes" from the core this compound structure. The (heteroaryl)(aryl)methine moiety was confirmed as a crucial pharmacophore, with specific optimal substituents on the aromatic rings leading to high activity [1] [5].

Experimental Protocols Cited

The data presented above were generated using the following standardized experimental methodologies [1] [2]:

In Vitro Antifungal Susceptibility Testing
  • Objective: To determine the half-maximal inhibitory concentration (MIC₅₀) of analogues against M. mycetomatis.
  • Procedure:
    • Primary Screening: Compounds were first tested against the M. mycetomatis isolate mm55 at concentrations of 100 μM and 25 μM.
    • Dose-Response: Analogues showing >50% inhibition at 25 μM were progressed to IC₅₀ determination against isolate mm55.
    • Potency Confirmation: Compounds with an IC₅₀ ≤ 9 μM were further evaluated against a panel of nine other M. mycetomatis isolates from diverse genetic and geographic backgrounds to determine the final MIC₅₀ values.
  • Endpoint Measurement: Fungal metabolic activity was used as the indicator of growth and inhibition.
In Vivo Efficacy Model
  • Model Organism: Galleria mellonella (wax moth) larvae.
  • Justification: This model is well-established for M. mycetomatis infection, as the fungus forms grains similar to those found in human disease. The model has successfully predicted therapeutic outcomes for standard antifungal drugs like itraconazole and amphotericin B in prior mouse studies.
  • Procedure:
    • Larvae were infected with M. mycetomatis.
    • Infected larvae were treated with potent this compound analogues (from in vitro testing) at a concentration of 20 μM.
    • Larval survival was monitored over time and compared to untreated controls.
  • Toxicity Check: None of the 30 analogues tested in this model showed toxicity at the 20 μM dose.

SAR Analysis and Compound Design Workflow

The following diagram illustrates the structure-activity relationship analysis and decision workflow for optimizing this compound analogues, based on the findings of the 2025 study.

fenarimol_sar Figure 1. SAR and Optimization Workflow for this compound Analogues start Start: this compound Core Structure property_analysis Physicochemical Property Analysis start->property_analysis in_vitro In Vitro Screening (MIC₅₀ vs M. mycetomatis) property_analysis->in_vitro sar_insight1 SAR Insight: Lower MW and fewer rotational bonds correlate with better in vitro potency in_vitro->sar_insight1 in_vivo In Vivo Efficacy Test (G. mellonella Survival) sar_insight2 Key SAR Insight: logD < 2.5 correlates with improved in vivo efficacy in_vivo->sar_insight2 sar_insight1->in_vivo optimal_design Optimal Compound Profile: Potent MIC₅₀ + logD < 2.5 sar_insight2->optimal_design

Experimental Evaluation Workflow

The diagram below outlines the key steps involved in the biological evaluation of the this compound analogue library, from initial preparation to final data analysis.

experimental_workflow Figure 2. Experimental Workflow for this compound Analogue Evaluation a Compound Library (185 this compound Analogues) b In Vitro Screening - Primary screen at 100/25 µM - IC₅₀ determination for hits - MIC₅₀ on isolate panel a->b c In Vivo Model - G. mellonella infection - Treatment at 20 µM - Survival monitoring b->c d Data Analysis - Correlation of efficacy with physicochemical properties (e.g., logD) c->d e Output: SAR Guide for future compound design d->e

This research was conducted as part of the Open Source Mycetoma (MycetOS) project, meaning all data and ideas are publicly shared to accelerate drug discovery for this neglected disease [1] [6] [7].

References

Experimental Comparison of Fenarimol Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key studies that provide experimental data and methodologies relevant to fenarimol's toxicology and drug repurposing.

Study Focus In Vitro System / Assay In Vivo Model / Toxicokinetic Approach Key Quantitative Findings Reference / Year
Developmental Toxicity & Risk Assessment Mouse embryonic stem cell (ES-D3) differentiation assay [1] PBTK-RD in Rats & Humans: A minimal PBTK model for reverse dosimetry [2] [1]. Predicted rat oral dose: 36.46 mg/kg (compared to in vivo BMD10 of 22.8 mg/kg). Derived Chemical-Specific Adjustment Factors (CSAFs) for risk assessment [2] [1]. (Bhateria et al., 2024) [2] [1]
Drug Repurposing for Chagas Disease T. cruzi (Tulahuen strain) amastigote assay [3] Subchronic mouse model of established T. cruzi infection [3]. Curative activity with once-daily oral dosing: compound 6 at 20 mg/kg and compound (S)-7 at 10 mg/kg for 20 days [3]. (Sykes et al., 2013) [3]
Drug Repurposing for Mycetoma M. mycetomatis metabolic inhibition assay [4] [5] Galleria mellonella (wax moth) larval survival model [4] [5]. 22 of 185 analogues showed potent in vitro activity (MIC50 < 9 μM). In vivo efficacy correlated with lower lipophilicity (LogD < 2.5) [4] [5]. (Duong et al., 2025) [4] [5]
Endocrine Disruption MCF-7 cell proliferation assay (estrogenicity and aromatase inhibition) [6] Uterotrophic assay in ovariectomized female rats [6]. Induced increased uterine weight in vivo. Dual in vitro effect: aromatase inhibitor at low concentrations and estrogenic at higher concentrations [6]. (Andersen et al., 2006) [6]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies from the key studies.

Developmental Toxicity Assessment (PBTK-RD Approach) [2] [1]

This study provides a robust protocol for replacing animal testing with in vitro and in silico methods.

  • In Vitro Protocol:
    • Cell Line: Mouse embryonic stem cell line D3 (ES-D3).
    • Assay: Embryonic Stem Cell Test (EST). The key endpoint is the inhibition of ES-D3 cell differentiation into contracting cardiomyocytes.
    • Procedure: ES-D3 cells are cultured to form embroid bodies and monitored for spontaneous differentiation. Test chemicals are added to the culture medium, and the impact on cell viability (using 3T3 fibroblasts) and differentiation is measured.
  • PBTK Modeling & Reverse Dosimetry Protocol:
    • Model Structure: A minimal PBTK model is constructed with compartments for plasma (central), liver (metabolizing), and peripheral tissues.
    • Input Parameters: The model is parameterized with this compound-specific data: physicochemical properties (LogP, pKa), plasma protein binding, and in vitro hepatic metabolic clearance.
    • Reverse Dosimetry: The in vitro concentration that caused 50% inhibition of differentiation (IC50) in the EST is entered into the model. The model then works backward to calculate the equivalent external oral dose that would result in that target tissue concentration in a living rat or human.
Anti-Trypanosomal Drug Candidate Evaluation [3]

This study outlines a standard preclinical drug discovery pipeline.

  • In Vitro Screening Cascade:
    • Primary Screen: Inhibition of T. cruzi (Tulahuen strain) amastigotes. Compounds must meet a potency gate of IC50 ≤ 30 nM to progress.
    • Counterscreen: Cytotoxicity assay in mammalian L6 cells (rat skeletal muscle myoblasts) to determine selectivity index.
    • ADME Profiling: Includes measurement of LogD (pH 7.4), kinetic solubility, predicted hepatic clearance in human liver microsomes, and inhibition of cytochrome P450 CYP3A4.
  • In Vivo Efficacy Protocol:
    • Animal Model: Mouse model of established T. cruzi infection.
    • Dosing: Once-daily oral administration of the lead compound for 20 days.
    • Endpoint: Assessment of parasitological cure using PCR confirmation after treatment and immunosuppressive challenges.

PBTK Modeling Workflow for IVIVE

The following diagram illustrates the logical workflow of using a PBTK model for reverse dosimetry, as demonstrated in the developmental toxicity study [2] [1].

Key Insights for Researchers

  • PBTK for 3Rs: The PBTK-RD approach is a powerful tool for adhering to the 3Rs principle (Replacement, Reduction, and Refinement of animal testing) in toxicology [2] [1].
  • Scaffold Hoping is Fruitful: The this compound chemical structure is a versatile scaffold. Scaffold hopping—making strategic changes to the core structure—has successfully generated potent non-azole leads for neglected diseases with improved efficacy and safety profiles [3].
  • Mind the Lipophilicity: In antifungal drug discovery, the physicochemical property LogD is a critical success factor. For the this compound series in the mycetoma model, a LogD < 2.5 was a key predictor of better in vivo efficacy, likely due to improved penetration into fungal grains [4] [5].

References

fenarimol potency against different Madurella mycetomatis isolates

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Potency Against Various Isolates

The most comprehensive data on fenarimol's potency against different M. mycetomatis isolates comes from a 2025 study by Duong et al., which evaluated 185 this compound analogues [1]. The table below summarizes the activity of the most potent analogues against a panel of ten M. mycetomatis isolates with varying genetic backgrounds and geographical origins [1].

Analogue Identifier MIC₅₀ Range (μM) Median MIC₅₀ (μM) Number of Isolates Tested
9 0.25 - 4 0.25 10 [1]
12 0.25 - 4 0.25 10 [1]
Other potent analogues 0.25 - >16 4 (median for all 22 potent compounds) 10 [1]
  • Key Findings: Among the 185 compounds tested, 22 showed potent in vitro activity (MIC₅₀ < 9 μM) [1]. The most potent compounds, 9 and 12, had a median MIC₅₀ of 0.25 μM across the ten isolates, demonstrating that their high potency is consistent and not isolate-specific [1]. The activity across all tested isolates suggests that the mechanism of action for these this compound analogues is effective against diverse strains of the fungus [1].

Detailed Experimental Protocols

The experimental data in the comparison table above is based on standardized and validated methodologies.

  • In Vitro Susceptibility Testing: Activity against M. mycetomatis was determined by measuring the minimum inhibitory concentration that blocks 50% of metabolic activity (MIC₅₀) [1]. The testing process is summarized below:

Start Prepare M. mycetomatis hyphal suspension A1 Dilute suspension to standard transmission Start->A1 A2 Dispense into 96-well microplate A1->A2 A3 Add compound solution (Final conc. 100 μM & 25 μM) A2->A3 A4 Incubate and measure metabolic activity (XTT assay) A3->A4 A5 Calculate MIC₅₀ values A4->A5

  • Fungal Strains: The primary testing used isolate MM55 [1]. For the most potent compounds, activity was confirmed against a panel of nine additional isolates (e.g., MM13, MM14, MM26, MM30, MM41, MM45, MM49, MM50, MM54) representing different genetic clusters (AFLP clusters I, II, and III) and geographical origins (e.g., Sudan, Mali) [1] [2].
  • Compound Libraries: The 185 this compound analogues were sourced from the Epichem library (originally developed for Chagas disease) and through synthesis specifically for the open-source MycetOS project [1].

Key Structure-Activity and Property Relationships

The 2025 study identified key factors influencing compound potency and in vivo efficacy:

  • Structure-Activity Relationship (SAR): Insights were gained into optimal substituents for the rings forming the this compound core, though specific group details are in the full paper [1] [3].
  • Physicochemical Properties: More potent in vitro activity was associated with:
    • Lower molecular weight (<400 Da) [1]
    • Higher lipophilicity (logD >2.5) [1]
    • Fewer rotational bonds (≤5) [1]
  • In Vivo Efficacy Link: For in vivo performance in a Galleria mellonella larval model, a trend toward prolonged survival was seen with analogues having logD <2.5 [1] [3]. This highlights the balance needed between in vitro potency and suitable physicochemical properties for in vivo efficacy.

References

fenarimol chemical-specific adjustment factor derivation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for CSAF Derivation

The following table outlines the core methodology based on the 2024 study that successfully derived a CSAF for fenarimol using a PBTK modelling-facilitated reverse dosimetry (PBTK-RD) approach [1].

Protocol Component Description
Core Approach Physiologically Based Toxicokinetic (PBTK) modelling with reverse dosimetry [1].
Model Construction A "minimal-PBTK" model was built to predict the kinetic profile of this compound in rats and humans [1].
Model Verification The model's predictions were verified by comparing them with observed pharmacokinetic data from rats [1].
Reverse Dosimetry Reported in vitro developmental toxicity data was converted into predicted in vivo dose-response data in rats and humans [1].
CSAF Derivation The model was used to derive a CSAF for interspecies (rat-to-human) toxicokinetic variability [1].
Population Variability Monte Carlo simulations were performed to predict population variability in human plasma concentration and to derive a CSAF for intersubject toxicokinetic differences [1].

Key Findings and Quantitative Data

The application of the above protocol yielded the following quantitative results, which form the basis for the CSAF derivation [1]:

Parameter Value / Finding Context and Significance
Predicted Rat Oral Dose 36.46 mg/kg Assay equivalent dose from in vitro data using reverse dosimetry.
Reported In Vivo BMD10 22.8 mg/kg The predicted dose was found to be comparable to this literature-reported value, helping to validate the model.
CSAF & Default Factors The derived CSAF values for interspecies and intersubject variability were found to be adequately protective when compared to their respective default uncertainty factors. Suggests that the standard default factors used in risk assessment are sufficiently conservative for this compound.

PBTK-RD Workflow for CSAF Derivation

The diagram below illustrates the key stages of this approach, from model development to the final risk assessment application.

G start Start: In Vitro Toxicity Data m1 PBTK Model Development start->m1 m2 Model Verification (vs. Rat in vivo data) m1->m2 m3 Apply Reverse Dosimetry m2->m3 m4 Monte Carlo Simulation (Population Variability) m3->m4 m5 Derive CSAF (Interspecies & Intersubject) m4->m5 end Output: Refined Risk Assessment m5->end

Summary for Researchers

This analysis demonstrates a modern, data-driven framework for deriving chemical-specific adjustment factors.

  • The Approach: The PBTK-RD methodology effectively bridges in vitro bioactivity and in vivo relevance, providing a powerful alternative to relying solely on default uncertainty factors.
  • The Outcome for this compound: For this compound, the derived CSAFs validated the protectiveness of default factors. However, the primary value of this protocol is its ability to refine risk assessment with chemical-specific data, potentially leading to more accurate safety standards.
  • Key Strength: The integration of Monte Carlo simulations is a critical step, as it quantitatively accounts for human population variability in toxicokinetics, moving beyond a simple "one-size-fits-all" default factor.

References

fenarimol molecularly imprinted polymer vs C18 sorbent comparison

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison: MIP vs C18 for Fenarimol

Parameter Molecularly Imprinted Polymer (MIP) Conventional C18 Sorbent
Extraction Principle Selective, shape-specific binding sites complementary to this compound [1] [2]. General hydrophobic interactions with non-polar analyte parts [3].
Selectivity High selectivity for this compound due to imprinted cavities [1]. General-purpose; retains a wide range of non-polar compounds, offering less specific clean-up [1] [4].
Linear Range (R²) 0.9999 - 0.9994 [1]. Information not explicitly provided in the search results for this compound.
Limit of Detection (LOD) 0.03 - 0.06 μg mL⁻¹ (in food samples) [1]. Information not explicitly provided in the search results for this compound.
Recovery Rate 91.16 - 99.52% (in food matrices) [1]. Information not explicitly provided in the search results for this compound.
Best For Selective extraction and clean-up of this compound from complex matrices [1]. General-purpose extraction where high selectivity is not required [1].

Experimental Methodology

The comparative data in the table above comes from a specific study that developed a molecularly imprinted solid-phase extraction (MISPE) cartridge for this compound analysis in food samples [1]. Here are the key experimental details:

  • MIP Synthesis: The this compound-imprinted polymer was synthesized using a non-covalent (self-assembling) approach via precipitation polymerization. The components were:
    • Template: this compound
    • Functional Monomer: Methacrylic acid (MAA)
    • Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
    • Initiator: Azobisisobutyronitrile (AIBN) [1]
  • Extraction Protocol: The synthesized MIP was packed into a cartridge for solid-phase extraction (SPE). The method was validated and directly compared with commercial C18 and Oasis HLB sorbents by applying it to the same food matrices [1].
  • Analysis and Validation: The extracted samples were analyzed, and the method was validated by evaluating its linearity, detection limits, and recovery rates, confirming its successful application for determining this compound in food samples [1].

How MIPs and C18 Sorbents Work

The fundamental difference lies in their extraction mechanisms, which explains the performance gap in selectivity.

G MIP MIP 1. Polymerization with template (this compound) 1. Polymerization with template (this compound) MIP->1. Polymerization with template (this compound) C18 C18 Long hydrocarbon chains (C18H37) Long hydrocarbon chains (C18H37) C18->Long hydrocarbon chains (C18H37) 2. Template Removal 2. Template Removal 1. Polymerization with template (this compound)->2. Template Removal Shape & Functional Group Complementarity Shape & Functional Group Complementarity 1. Polymerization with template (this compound)->Shape & Functional Group Complementarity 3. Specific Cavity 3. Specific Cavity 2. Template Removal->3. Specific Cavity 2. Template Removal->Shape & Functional Group Complementarity High Selectivity High Selectivity 3. Specific Cavity->High Selectivity 3. Specific Cavity->Shape & Functional Group Complementarity General Hydrophobic Interactions General Hydrophobic Interactions Long hydrocarbon chains (C18H37)->General Hydrophobic Interactions Retains many non-polar compounds Retains many non-polar compounds General Hydrophobic Interactions->Retains many non-polar compounds General Clean-up General Clean-up Retains many non-polar compounds->General Clean-up

The MIP's selective cavity, created during synthesis, allows it to preferentially rebind the target this compound molecule based on both size/shape and chemical functionality (like hydrogen bonds), leading to superior clean-up from complex samples [1] [2]. In contrast, C18's mechanism is based on non-specific hydrophobic interactions, which, while robust, can lead to the co-extraction of other matrix interferents with similar polarity [3] [4].

Conclusion and Research Implications

For the analysis of this compound:

  • Choose a Molecularly Imprinted Polymer (MIP) when your priority is high selectivity and efficient sample clean-up. MIPs are ideal for complex matrices (like food samples) where interferents can co-elute with the target analyte, as they provide higher accuracy and sensitivity by reducing matrix effects [1] [4].
  • Choose a C18 sorbent for a more general, cost-effective, and robust method, particularly when analyzing relatively clean samples or when developing a method for multiple analytes with diverse structures [1].

References

Fenarimol's Repurposing Potential & Open-Source Framework

Author: Smolecule Technical Support Team. Date: February 2026

Fenarimol is an agricultural fungicide that inhibits ergosterol biosynthesis, making its chemical structure a promising starting point for developing human therapies for neglected tropical diseases (NTDs) [1] [2] [3]. The open-source drug discovery model, as exemplified by the MycetOS project, is a collaborative and publicly accessible approach that accelerates the identification and optimization of new therapeutic compounds for diseases that lack commercial investment [1] [4].

The diagram below illustrates the typical workflow of an open-source drug discovery project like MycetOS.

Start Start: Hit Identification A1 In vitro Screening Start->A1  Repurposing  Library A2 SAR Expansion & Analogue Synthesis A1->A2  Potent Hits A3 In vivo Efficacy (G. mellonella Model) A2->A3  Lead Analogues A4 Data Analysis & Property Optimization A3->A4  Efficacy & LogD Data End Public Data Release & Candidate Selection A4->End  Optimized Compounds

Diagram 1: The open-source drug discovery workflow for this compound analogues, from initial screening to candidate selection. SAR: Structure-Activity Relationship [1] [4].

Comparative Performance of this compound Analogues

Extensive research has produced numerous this compound analogues with activity against two major neglected tropical diseases: mycetoma (a fungal infection) and Chagas disease (a parasitic infection) [1] [2] [4].

Table 1: In Vitro and In Vivo Efficacy of this compound Analogues

Disease Target Most Potent Analogues In Vitro Activity (MIC₅₀ / IC₅₀) In Vivo Model & Result Key Physicochemical Property Linked to Efficacy
Mycetoma (Fungal) MYOS_00009, MYOS_00012 0.25 μM [1] [4] G. mellonella larvae: 6 of 30 tested analogues significantly prolonged survival [4]. Lower LogD (<2.5) correlated with better in vivo efficacy [1] [4].
Chagas Disease (Parasitic) Compound 6, (S)-7 < 30 nM [2] Mouse model: Curative activity after 20-day oral dosing (20 mg/kg for 6; 10 mg/kg for (S)-7) [2]. Suitable metabolic stability and oral exposure; minimal CYP3A4 inhibition (IC₅₀ >10 μM) [2].

Table 2: Key Physicochemical Properties and Their Impact

Property Optimal Range / Characteristic Observed Impact on Drug Profile
Lipophilicity (LogD) < 2.5 (for mycetoma) [1] [4] Better in vivo efficacy, likely due to improved penetration of fungal grains [1] [4].
Molecular Weight < 400 Da [1] [4] Associated with more potent in vitro activity [1] [4].
Stereochemistry (S)-enantiomer of compound 7 [2] The (S)-enantiomer was the most active form, highlighting the importance of chiral centers [2].
CYP3A4 Inhibition Minimal (IC₅₀ >10 μM) [2] Reduced risk of drug-drug interactions, a significant advantage over some azole antifungals [2].

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data in the tables above.

In Vitro Anti-Mycetoma Activity Screening [1] [4]
  • Objective: Determine the concentration that inhibits 50% of fungal metabolic activity (MIC₅₀).
  • Pathogen: Madurella mycetomatis (multiple isolates).
  • Procedure:
    • This compound analogues are tested at concentrations of 100 μM and 25 μM.
    • Metabolic activity of the fungus is measured after exposure.
    • For compounds showing >50% inhibition at 25 μM, a full dose-response curve is generated to calculate the precise MIC₅₀.
  • Potency Criteria: Analogues with an MIC₅₀ < 9 μM are considered potent and progress to in vivo testing.
In Vivo Efficacy in Galleria Mellonella Model [1] [4]
  • Objective: Evaluate the therapeutic efficacy of potent analogues in a live insect model that mimics human mycetoma.
  • Procedure:
    • G. mellonella larvae are infected with M. mycetomatis.
    • Infected larvae are treated with the test analogue at a non-toxic concentration (e.g., 20 μM).
    • Larval survival is monitored over time and compared to untreated infected controls.
  • Success Criterion: A statistically significant prolongation of larval survival indicates positive in vivo efficacy.
In Vivo Mouse Model for Chagas Disease [2]
  • Objective: Achieve parasitological cure in a mammalian model of established T. cruzi infection.
  • Procedure:
    • Mice are infected with the T. cruzi parasite (Tulahuen strain).
    • Treatment with the lead compound (e.g., 6 or (S)-7) begins after infection is established.
    • Compounds are administered orally, once daily for 20 days.
    • Cure is confirmed by PCR after immunosuppression, which would typically cause a relapse in non-cured animals.

Structure-Activity & Property Relationships

The research has established clear relationships between the chemical structure of this compound analogues, their physicochemical properties, and their biological activity. A key finding is the link between lipophilicity (LogD) and in vivo performance for mycetoma, as shown in the following decision pathway.

node_Start Start: Potent In Vitro Candidate node_LogD Calculated LogD at pH 7.4 < 2.5? node_Start->node_LogD node_InVivo Proceed to In Vivo Testing node_LogD->node_InVivo  Yes node_Redesign Return to SAR for LogD Reduction node_LogD->node_Redesign  No node_Outcome Higher probability of prolonging larval survival node_InVivo->node_Outcome

Diagram 2: A property-based decision pathway for selecting this compound analogues with a higher probability of in vivo success against mycetoma. SAR: Structure-Activity Relationship [1] [4].

Key Insights for Research Direction

  • Focus on Lowering LogD: For anti-mycetoma agents, design strategies should prioritize reducing lipophilicity to improve in vivo performance [1] [4].
  • Advantage over Azoles: The development of non-azole this compound derivatives is a key strategy to avoid off-target toxicity and drug-drug interactions associated with strong CYP3A4 inhibition [2].
  • Open-Source Efficiency: The MycetOS project demonstrates how an open-source model can efficiently generate a large SAR dataset (185 analogues) and identify multiple lead candidates for a neglected disease [1] [4] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pure white crystalline solid. Used as a fungicide. Irritates skin and mucous membranes.
Solid

XLogP3

3.6

Exact Mass

330.0327

LogP

3.6 (LogP)

Appearance

Solid powder

Melting Point

118.0 °C
117-119°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H362: May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

2.25e-07 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

60168-88-9

Wikipedia

Fenarimol

Biological Half Life

3.72 Days

Use Classification

Agrochemicals -> Fungicides
Fungicides

General Manufacturing Information

5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-chlorophenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Oh K, Matsumoto T, Yamagami A, Hoshi T, Nakano T, Yoshizawa Y. Fenarimol, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis. Int J Mol Sci. 2015 Jul 29;16(8):17273-88. doi: 10.3390/ijms160817273. PubMed PMID: 26230686; PubMed Central PMCID: PMC4581192.
2: Park M, Han J, Ko JJ, Lee WS, Yoon TK, Lee K, Bae J. Maternal exposure to fenarimol promotes reproductive performance in mouse offspring. Toxicol Lett. 2011 Sep 10;205(3):241-9. doi: 10.1016/j.toxlet.2011.05.1040. Epub 2011 Jun 22. PubMed PMID: 21722721.
3: Parodi DA, Sjarif J, Chen Y, Allard P. Reproductive toxicity and meiotic dysfunction following exposure to the pesticides Maneb, Diazinon and Fenarimol. Toxicol Res (Camb). 2015 May;4(3):645-654. PubMed PMID: 25984295; PubMed Central PMCID: PMC4433152.
4: Keenan M, Chaplin JH, Alexander PW, Abbott MJ, Best WM, Khong A, Botero A, Perez C, Cornwall S, Thompson RA, White KL, Shackleford DM, Koltun M, Chiu FC, Morizzi J, Ryan E, Campbell M, von Geldern TW, Scandale I, Chatelain E, Charman SA. Two analogues of fenarimol show curative activity in an experimental model of Chagas disease. J Med Chem. 2013 Dec 27;56(24):10158-70. doi: 10.1021/jm401610c. Epub 2013 Dec 4. PubMed PMID: 24304150; PubMed Central PMCID: PMC3884847.
5: Keenan M, Alexander PW, Diao H, Best WM, Khong A, Kerfoot M, Thompson RC, White KL, Shackleford DM, Ryan E, Gregg AD, Charman SA, von Geldern TW, Scandale I, Chatelain E. Design, structure-activity relationship and in vivo efficacy of piperazine analogues of fenarimol as inhibitors of Trypanosoma cruzi. Bioorg Med Chem. 2013 Apr 1;21(7):1756-63. doi: 10.1016/j.bmc.2013.01.050. Epub 2013 Jan 31. PubMed PMID: 23462713.
6: Watermann BT, Albanis TA, Dagnac T, Gnass K, Ole Kusk K, Sakkas VA, Wollenberger L. Effects of methyltestosterone, letrozole, triphenyltin and fenarimol on histology of reproductive organs of the copepod Acartia tonsa. Chemosphere. 2013 Jul;92(5):544-54. doi: 10.1016/j.chemosphere.2013.03.053. Epub 2013 May 9. PubMed PMID: 23664474.
7: Khan S, Bhatia T, Trivedi P, Satyanarayana GN, Mandrah K, Saxena PN, Mudiam MK, Roy SK. Selective solid-phase extraction using molecularly imprinted polymer as a sorbent for the analysis of fenarimol in food samples. Food Chem. 2016 May 15;199:870-5. doi: 10.1016/j.foodchem.2015.12.091. Epub 2015 Dec 29. PubMed PMID: 26776046.
8: De Waard MA, Van Nistelrooy JG. Induction of fenarimol-efflux activity in Aspergillus nidulans by fungicides inhibiting sterol biosynthesis. J Gen Microbiol. 1981 Oct;126(2):483-9. PubMed PMID: 7040601.
9: Zhang H, Wang X, Zhuang S, Qian M, Jiang K, Wang X, Xu H, Qi P, Wang Q. Enantioselective separation and simultaneous determination of fenarimol and nuarimol in fruits, vegetables, and soil by liquid chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2012 Oct;404(6-7):1983-91. doi: 10.1007/s00216-012-6325-8. Epub 2012 Sep 6. PubMed PMID: 22955670.
10: Hirsch KS, Adams ER, Hoffman DG, Markham JK, Owen NV. Studies to elucidate the mechanism of fenarimol-induced infertility in male rats. Toxicol Appl Pharmacol. 1986 Dec;86(3):391-9. PubMed PMID: 3787632.
11: Keenan M, Abbott MJ, Alexander PW, Armstrong T, Best WM, Berven B, Botero A, Chaplin JH, Charman SA, Chatelain E, von Geldern TW, Kerfoot M, Khong A, Nguyen T, McManus JD, Morizzi J, Ryan E, Scandale I, Thompson RA, Wang SZ, White KL. Analogues of fenarimol are potent inhibitors of Trypanosoma cruzi and are efficacious in a murine model of Chagas disease. J Med Chem. 2012 May 10;55(9):4189-204. doi: 10.1021/jm2015809. Epub 2012 Apr 27. PubMed PMID: 22536986.
12: de Castro VL, de Mello MA, Diniz C, Morita L, Zucchi T, Poli P. Neurodevelopmental effects of perinatal fenarimol exposure on rats. Reprod Toxicol. 2007 Jan;23(1):98-105. Epub 2006 Sep 12. PubMed PMID: 17070007.
13: Vinggaard AM, Jacobsen H, Metzdorff SB, Andersen HR, Nellemann C. Antiandrogenic effects in short-term in vivo studies of the fungicide fenarimol. Toxicology. 2005 Feb 1;207(1):21-34. PubMed PMID: 15590119.
14: Zeiman E, Greenblatt CL, Elgavish S, Khozin-Goldberg I, Golenser J. Mode of action of fenarimol against Leishmania spp. J Parasitol. 2008 Feb;94(1):280-6. doi: 10.1645/GE-1259.1. PubMed PMID: 18372651.
15: de Castro VL, de Mello MA, Poli P, Zucchi TM. Prenatal and perinatal fenarimol-induced genotoxicity in leukocytes of in vivo treated rats. Mutat Res. 2005 May 2;583(1):95-104. PubMed PMID: 15866470.
16: Andersen HR, Bonefeld-Jørgensen EC, Nielsen F, Jarfeldt K, Jayatissa MN, Vinggaard AM. Estrogenic effects in vitro and in vivo of the fungicide fenarimol. Toxicol Lett. 2006 May 25;163(2):142-52. Epub 2005 Dec 1. PubMed PMID: 16324804.
17: Poli P, de Mello MA, Buschini A, de Castro VL, Restivo FM, Rossi C, Zucchi TM. Evaluation of the genotoxicity induced by the fungicide fenarimol in mammalian and plant cells by use of the single-cell gel electrophoresis assay. Mutat Res. 2003 Sep 9;540(1):57-66. PubMed PMID: 12972058.
18: Hirsch KS, Weaver DE, Black LJ, Falcone JF, MacLusky NJ. Inhibition of central nervous system aromatase activity: a mechanism for fenarimol-induced infertility in the male rat. Toxicol Appl Pharmacol. 1987 Nov;91(2):235-45. PubMed PMID: 3672523.
19: Palut D, Ludwicki JK, Wiadrowska B. The effect of fenarimol on marker enzymes in rat liver in two-stages model of hepatocarcinogenesis. Rocz Panstw Zakl Hig. 1997;48(3):205-16. PubMed PMID: 9400092.
20: Jacobson T, Sundelin B. Reproductive effects of the endocrine disruptor fenarimol on a Baltic amphipod Monoporeia affinis. Environ Toxicol Chem. 2006 Apr;25(4):1126-31. PubMed PMID: 16629152.

Explore Compound Types